4'-Aminobiphenyl-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTPJFVSTBGVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346370 | |
| Record name | 4'-aminobiphenyl-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25829-61-2 | |
| Record name | 4'-aminobiphenyl-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4'-Aminobiphenyl-2-carboxylic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4'-Aminobiphenyl-2-carboxylic acid. The information is intended to support research and development activities by providing key data and conceptual experimental protocols.
Chemical Identity and Properties
This compound, also known by its IUPAC name 2-(4-aminophenyl)benzoic acid, is a bifunctional organic compound containing both an amino group and a carboxylic acid group attached to a biphenyl scaffold.[1] This structure makes it a versatile building block in organic synthesis and a compound of interest in various research fields, including proteomics.[2]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(4-aminophenyl)benzoic acid | [1] |
| Synonym(s) | 4'-amino-[1,1'-biphenyl]-2-carboxylic acid | [1] |
| CAS Number | 25829-61-2 | [1][2] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |
| Molecular Weight | 213.23 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(=O)O | [3] |
| InChI | InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,14H2,(H,15,16) | [3] |
| InChIKey | DHTPJFVSTBGVFV-UHFFFAOYSA-N | [3] |
Chemical Structure
The molecule consists of two phenyl rings linked together. A carboxylic acid group is substituted at the 2-position of one ring, and an amino group is at the 4'-position of the other ring. This specific arrangement of functional groups dictates its chemical reactivity and potential for forming hydrogen bonds and other non-covalent interactions.
Caption: Structure of this compound with key functional groups.
Spectroscopic Information
Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.
-
¹³C NMR Spectra: Data is available and can be used to confirm the carbon skeleton of the molecule.[3]
-
Mass Spectrometry (GC-MS): Mass spectral data is available, typically showing a molecular ion peak corresponding to its molecular weight, which aids in confirming its identity.[3]
Conceptual Experimental Protocols
A. Conceptual Synthesis via Suzuki Coupling
The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.
-
Objective: To synthesize this compound from commercially available precursors.
-
Proposed Reactants:
-
Aryl Halide: 2-Bromobenzoic acid or its corresponding ester (e.g., methyl 2-bromobenzoate).
-
Arylboronic Acid: 4-Aminophenylboronic acid or its N-protected derivative (e.g., 4-(Boc-amino)phenylboronic acid) to prevent side reactions involving the amino group.
-
Catalyst: A palladium(0) catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent: A two-phase system, often involving toluene, dimethoxyethane (DME), or tetrahydrofuran (THF) with water.
-
-
Methodology:
-
Protection (If necessary): If using 4-(Boc-amino)phenylboronic acid, the amino group is pre-protected. This prevents the amine from interfering with the catalyst.
-
Reaction Setup: The aryl halide, arylboronic acid, palladium catalyst, and base are combined in the chosen solvent system in a reaction flask.
-
Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Heating: The mixture is heated with stirring (typically 80-100 °C) for several hours until reaction completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Deprotection & Saponification (If necessary): If an N-protected starting material and an ester were used, the resulting intermediate is treated with an acid (like trifluoroacetic acid or HCl) to remove the Boc protecting group, followed by saponification (e.g., with NaOH) to hydrolyze the ester to the carboxylic acid. The final product is obtained after acidification to precipitate the carboxylic acid.
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
B. Analytical Methods for Characterization
-
High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of the final product.[4] A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like formic acid is typically suitable for this class of compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
Caption: Conceptual workflow for the synthesis and analysis of the target compound.
Applications and Biological Context
This compound is designated as a product for proteomics research.[2] Its structure allows it to be used as a chemical probe or a building block for synthesizing larger molecules that can interact with proteins. The amino group can be a site for conjugation, while the carboxylic acid can participate in electrostatic interactions or amide bond formation.
It is critical to note that the parent compound, 4-aminobiphenyl (without the carboxylic acid group), is a well-known carcinogen, particularly associated with bladder cancer.[6][7][8] It exerts its effect after metabolic activation to form DNA adducts.[7] While the toxicological properties of this compound itself are not well-documented, it should be handled with extreme caution, assuming potential toxicity due to its structural similarity to a known carcinogen.
Safety and Handling
Given the potential hazards, strict safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.
-
Handling: Avoid contact with skin and eyes. Prevent dust formation. Keep away from ignition sources.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. This compound | C13H11NO2 | CID 611615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
4'-Aminobiphenyl-2-carboxylic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Parameter | Value | Reference |
| CAS Number | 25829-61-2 | [1][2] |
| Molecular Formula | C13H11NO2 | [1][2] |
| Molecular Weight | 213.24 g/mol | [1][2] |
| IUPAC Name | 2-(4-aminophenyl)benzoic acid | [2] |
Introduction
4'-Aminobiphenyl-2-carboxylic acid is a biphenyl derivative containing both an amine and a carboxylic acid functional group. While specific applications in proteomics are not extensively documented in publicly available literature, its structure suggests significant potential as a chemical probe for studying protein interactions, identifying protein targets, and aiding in drug discovery efforts.[1] This guide outlines the fundamental properties of this compound and provides a hypothetical framework for its application in chemical proteomics, including detailed, theoretical experimental protocols.
Hypothetical Application in Chemical Proteomics: A Workflow for Target Identification
The bifunctional nature of this compound, possessing a nucleophilic amine and a carboxyl group that can be activated, makes it a candidate for development as a chemical probe. The following workflow outlines a hypothetical approach to utilize this compound for identifying protein binding partners.
Caption: Hypothetical workflow for target identification using a this compound-based probe.
Detailed Hypothetical Experimental Protocols
The following are detailed, theoretical methodologies for the key experiments outlined in the workflow above. These protocols are based on standard chemical proteomics techniques and would require optimization for this specific compound.
I. Synthesis of a Biotinylated this compound Probe
Objective: To synthesize a chemical probe by attaching a biotin reporter tag to this compound for subsequent affinity purification.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide activating agent
-
N-Hydroxysuccinimide (NHS)
-
Biotin-amine
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Methodology:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Coupling with Biotin-amine:
-
To the activated ester solution, add 1.0 equivalent of biotin-amine.
-
Continue stirring the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the biotinylated probe.
-
-
Characterization:
-
Confirm the structure and purity of the final product using LC-MS and NMR spectroscopy.
-
II. Affinity Purification of Target Proteins from Cell Lysate
Objective: To isolate proteins that interact with the synthesized probe from a complex biological sample.
Materials:
-
Biotinylated this compound probe
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or biotin-containing buffer)
Methodology:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate) and determine the protein concentration using a standard assay (e.g., BCA).
-
-
Probe Incubation:
-
Incubate the clarified cell lysate with the biotinylated probe at a predetermined optimal concentration for 1-4 hours at 4°C with gentle rotation. A no-probe control should be run in parallel.
-
-
Affinity Capture:
-
Add pre-washed streptavidin-conjugated magnetic beads to the lysate-probe mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe and its interacting proteins to bind to the beads.
-
-
Washing:
-
Separate the beads from the lysate using a magnetic stand.
-
Wash the beads extensively with wash buffer (e.g., 5-7 times) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, on-bead digestion can also be performed.
-
III. Protein Identification by LC-MS/MS
Objective: To identify the proteins isolated by affinity purification.
Methodology:
-
Sample Preparation:
-
The eluted proteins are subjected to in-solution or on-bead tryptic digestion to generate peptides.
-
The resulting peptide mixture is desalted using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
The desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.
-
The identified proteins are filtered based on a false discovery rate (FDR) of <1%.
-
Potential Signaling Pathway Analysis
While no specific signaling pathways involving this compound have been documented, the parent compound, 4-aminobiphenyl, is a known carcinogen that undergoes metabolic activation to form DNA adducts, leading to mutations.[3][4] A key pathway in its mechanism of toxicity is its metabolic activation by cytochrome P450 enzymes.
Caption: Metabolic activation and carcinogenic pathway of 4-aminobiphenyl.
Conclusion
This compound presents an intriguing scaffold for the development of chemical tools in proteomics and drug discovery. While experimental data on its specific applications are currently limited, its functional groups offer clear handles for chemical modification and probe development. The hypothetical workflows and protocols provided in this guide are intended to serve as a foundational framework for researchers interested in exploring the potential of this compound. Further investigation is warranted to validate these theoretical applications and to fully elucidate the biological interactions of this compound.
References
An In-Depth Technical Guide to the Synthesis of 4'-Aminobiphenyl-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Aminobiphenyl-2-carboxylic acid is a valuable building block in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid handle, makes it a versatile precursor for the construction of more complex structures, including pharmaceuticals and functional polymers. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental insights and comparative data to aid researchers in their synthetic endeavors.
The core challenge in synthesizing this molecule lies in the strategic formation of the biphenyl bond while managing the two reactive functional groups. The principal retrosynthetic disconnection of this compound points to three major synthetic strategies for constructing the biaryl core: the Suzuki-Miyaura coupling, the Ullmann condensation, and the Gomberg-Bachmann reaction. This guide will delve into the specifics of each of these pathways, presenting their respective advantages, challenges, and detailed experimental considerations.
Core Synthetic Pathways
The synthesis of this compound can be approached through several established cross-coupling methodologies. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1] For the synthesis of this compound, this can be envisioned through two primary disconnection approaches:
-
Approach A: Coupling of a 2-halobenzoic acid derivative with a 4-aminophenylboronic acid derivative.
-
Approach B: Coupling of a 4-haloaniline derivative with a 2-carboxyphenylboronic acid derivative.
A significant advantage of the Suzuki-Miyaura coupling is its high functional group tolerance, often allowing for the direct use of substrates with unprotected amino and carboxylic acid groups. However, in some cases, protection of these groups may be necessary to avoid side reactions and improve yields.[3]
Protecting Group Strategy:
-
Amino Group Protection: The amino group can be protected as a carbamate (e.g., Boc, Cbz) or an amide.[3][4]
-
Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester (e.g., methyl, ethyl, or benzyl ester).[4][5]
Illustrative Synthetic Scheme (Suzuki-Miyaura Coupling):
A plausible route involves the coupling of a protected 2-bromobenzoic acid ester with a protected 4-aminophenylboronic acid, followed by deprotection.
Figure 1: General workflow for the Suzuki-Miyaura coupling approach.
Experimental Protocol (Adapted from a similar synthesis of a biphenyl carboxylic acid derivative[1]):
A detailed experimental protocol for the synthesis of a related biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling has been reported on a multikilogram scale.[1] This procedure can be adapted for the synthesis of this compound.
Materials:
-
Protected 2-halobenzoic acid derivative (e.g., methyl 2-bromobenzoate)
-
Protected 4-aminophenylboronic acid (e.g., 4-(Boc-amino)phenylboronic acid)
-
Palladium on carbon (Pd/C, 10%)
-
Sodium Carbonate (Na₂CO₃)
-
Solvent system (e.g., Methanol/Water)
Procedure:
-
To a solution of the protected 4-aminophenylboronic acid (1.2 equivalents) and the protected 2-halobenzoic acid derivative (1.0 equivalent) in a suitable solvent mixture (e.g., methanol/water), add sodium carbonate (2.0 equivalents).
-
To this mixture, add 10% Pd/C (e.g., 1-5 mol%).
-
Heat the reaction mixture to reflux (e.g., 70-80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Acidify the filtrate with an aqueous acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If protecting groups were used, perform the appropriate deprotection steps. For example, a Boc group can be removed with trifluoroacetic acid, and a methyl ester can be hydrolyzed with aqueous sodium hydroxide.
-
Purify the final product by recrystallization or column chromatography.
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Parameter | Value/Range | Reference |
| Yield | 64-82% (for a related biphenyl carboxylic acid) | [1] |
| Catalyst Loading | 1-5 mol% (Pd/C) | [1] |
| Reaction Temperature | 70-110 °C | [6] |
| Reaction Time | 2-24 hours | [1][7] |
| Base | Na₂CO₃, K₂CO₃, KOtBu | [1] |
| Solvent | Toluene/H₂O, DME/H₂O, MeOH/H₂O | [1] |
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of biaryl linkages, as well as aryl ethers and aryl amines.[8] Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[8] However, modern advancements have led to milder reaction conditions through the use of ligands and more active copper catalysts.[8]
For the synthesis of this compound, the Ullmann reaction would typically involve the coupling of a 2-halobenzoic acid with a 4-haloaniline in the presence of a copper catalyst. Due to the presence of the amino and carboxylic acid groups, a protecting group strategy is highly recommended. A common approach is to first synthesize the corresponding 4'-nitro-2-biphenylcarboxylic acid and then reduce the nitro group to an amine.
Illustrative Synthetic Scheme (Ullmann Condensation followed by Reduction):
Figure 2: General workflow for the Ullmann condensation and subsequent reduction.
Experimental Protocol (General Procedure for Ullmann Condensation):
A general procedure for the Ullmann condensation can be adapted for this synthesis.
Materials:
-
2-Halobenzoic acid ester (e.g., methyl 2-iodobenzoate)
-
1-Halo-4-nitrobenzene (e.g., 1-bromo-4-nitrobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the 2-halobenzoic acid ester (1.0 equivalent), 1-halo-4-nitrobenzene (1.2 equivalents), CuI (10-20 mol%), and K₂CO₃ (2.0 equivalents).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to a high temperature (e.g., 120-160 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the intermediate 4'-nitro-2-biphenylcarboxylic acid ester by column chromatography.
-
Reduce the nitro group using standard conditions (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂ in HCl).
-
If an ester was used, hydrolyze it to the carboxylic acid.
Quantitative Data Summary (Ullmann Condensation):
| Parameter | Value/Range | Reference |
| Yield | Moderate to good (highly substrate dependent) | [8] |
| Catalyst Loading | 10-100 mol% (Cu) | [8] |
| Reaction Temperature | 120-220 °C | [8] |
| Reaction Time | 12-48 hours | [8] |
| Base | K₂CO₃, Cs₂CO₃ | [8] |
| Solvent | DMF, NMP, Nitrobenzene | [8] |
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is a classic method for aryl-aryl bond formation that proceeds via a diazonium salt intermediate.[9] This reaction typically involves the diazotization of an aniline derivative, followed by its reaction with an aromatic compound in the presence of a base.[9] While it offers a direct route to unsymmetrical biaryls, the yields are often low to moderate due to competing side reactions of the highly reactive diazonium salt.[9]
For the synthesis of this compound, this pathway could involve the diazotization of 4-amino-N-acetyl-aniline (to protect the amino group) and its subsequent reaction with benzoic acid or an ester thereof.
Illustrative Synthetic Scheme (Gomberg-Bachmann Reaction):
Figure 3: General workflow for the Gomberg-Bachmann reaction.
Experimental Protocol (General Procedure for Gomberg-Bachmann Reaction):
The following is a general procedure that can be adapted for this synthesis.
Materials:
-
Protected 4-aminoaniline (e.g., 4-acetamidoaniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Benzoic acid
-
Sodium hydroxide (NaOH)
Procedure:
-
Diazotization: Dissolve the protected 4-aminoaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Coupling: In a separate vessel, dissolve benzoic acid in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the benzoic acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Perform the necessary deprotection steps for the amino and carboxylic acid groups.
-
Purify the final product by recrystallization or column chromatography.
Quantitative Data Summary (Gomberg-Bachmann Reaction):
| Parameter | Value/Range | Reference |
| Yield | Generally < 40% | [9] |
| Reaction Temperature | 0-25 °C | [7] |
| Reaction Time | Several hours | [7] |
| Base | NaOH, KOH | [9] |
| Solvent | Water, Benzene/Water | [7][9] |
Comparison of Synthetic Pathways
| Pathway | Advantages | Disadvantages | Key Considerations |
| Suzuki-Miyaura Coupling | High yields, excellent functional group tolerance, mild reaction conditions, wide availability of boronic acids. | Palladium catalysts can be expensive, potential for palladium contamination in the final product. | Catalyst selection, base, and solvent are crucial for optimal results. Protecting groups may sometimes be required.[1][2] |
| Ullmann Condensation | Utilizes readily available starting materials, copper is less expensive than palladium. | Often requires harsh reaction conditions (high temperatures), yields can be variable, may require stoichiometric amounts of copper. | Ligand selection can improve reaction conditions and yields. A nitro-group reduction strategy is often employed.[8] |
| Gomberg-Bachmann Reaction | Simple procedure, does not require metal catalysts. | Generally low yields, formation of side products, requires careful handling of diazonium salts. | Strict temperature control during diazotization is critical. Protecting groups are necessary.[9] |
Conclusion
The synthesis of this compound can be successfully achieved through several well-established synthetic methodologies. For researchers and drug development professionals, the Suzuki-Miyaura coupling generally represents the most efficient and versatile approach due to its high yields, mild reaction conditions, and broad functional group tolerance. While the Ullmann condensation and Gomberg-Bachmann reaction offer alternative routes, they often present challenges in terms of harsh conditions and lower yields, respectively.
The selection of the optimal synthetic pathway will ultimately depend on factors such as the scale of the synthesis, the cost and availability of starting materials and catalysts, and the specific requirements for product purity. Careful consideration of protecting group strategies is also essential to manage the reactive amino and carboxylic acid functionalities throughout the synthetic sequence. This guide provides the foundational knowledge and practical considerations necessary for the successful synthesis of this important chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. jocpr.com [jocpr.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to the Spectroscopic Data of 4'-Aminobiphenyl-2-carboxylic Acid
This technical guide provides a comprehensive overview of the spectroscopic data for 4'-aminobiphenyl-2-carboxylic acid, a molecule of interest in proteomics research.[1] The document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Properties
-
IUPAC Name: 2-(4-aminophenyl)benzoic acid[2]
-
Molecular Weight: 213.23 g/mol [2]
-
CAS Number: 25829-61-2[1]
Spectroscopic Data
While experimental spectra for this compound are not widely published, the following tables summarize the predicted and expected spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically around 10-13 ppm.[3] The protons of the two aromatic rings will be in the range of 6.5-8.0 ppm. The amine protons are expected to produce a broad singlet.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | br s | 1H | Carboxylic acid (-COOH) |
| ~7.8 - 8.0 | d | 1H | Aromatic CH (ortho to COOH) |
| ~7.2 - 7.6 | m | 3H | Aromatic CH |
| ~7.0 - 7.2 | d | 2H | Aromatic CH (ortho to NH₂) |
| ~6.6 - 6.8 | d | 2H | Aromatic CH (meta to NH₂) |
| ~5.0 - 5.5 | br s | 2H | Amine (-NH₂) |
d = doublet, m = multiplet, br s = broad singlet
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum will show distinct signals for the carboxylic acid carbon, and the twelve aromatic carbons. The carbonyl carbon of the carboxylic acid is expected in the downfield region of 165-185 ppm.[4]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 - 172 | Carboxylic acid (-C OOH) |
| ~145 - 150 | Aromatic C (C-NH₂) |
| ~140 - 145 | Aromatic C (quaternary) |
| ~130 - 135 | Aromatic C (quaternary) |
| ~125 - 130 | Aromatic CH |
| ~120 - 125 | Aromatic CH |
| ~115 - 120 | Aromatic CH |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for the O-H and C=O groups of the carboxylic acid, the N-H bonds of the amine, and the C-H and C=C bonds of the aromatic rings. Carboxylic acids typically show a very broad O-H stretching band from 2500 to 3300 cm⁻¹.[5][6] The C=O stretching vibration of the carboxylic acid will appear as a strong absorption between 1710 and 1760 cm⁻¹.[5][6]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch | Primary Amine |
| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |
| 3000 - 3100 | C-H stretch | Aromatic |
| 1690 - 1760 | C=O stretch | Carboxylic Acid |
| 1580 - 1620 | C=C stretch | Aromatic |
| 1500 - 1550 | N-H bend | Primary Amine |
| 1210 - 1320 | C-O stretch | Carboxylic Acid |
| 690 - 900 | C-H bend (out-of-plane) | Aromatic |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[7][8]
| m/z Value | Interpretation |
| 213 | Molecular ion [M]⁺ |
| 196 | Loss of -OH group [M-17]⁺ |
| 168 | Loss of -COOH group [M-45]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance series, operating at a proton frequency of 400 MHz or higher.[9]
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[10]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
-
Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[11]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of a blank KBr pellet to correct for atmospheric and instrumental interferences.[12]
-
Place the sample pellet in the sample holder.
-
Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[13]
-
Further dilute this stock solution to a final concentration of about 10 µg/mL with a solvent compatible with ESI-MS.[13]
-
If necessary, filter the final solution to remove any particulates.[13]
-
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.[14]
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode. For this compound, positive ion mode is likely to yield the protonated molecule [M+H]⁺.
-
Set the mass analyzer to scan over an appropriate m/z range to detect the molecular ion and expected fragments.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C13H11NO2 | CID 611615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tutorchase.com [tutorchase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. GCMS Section 6.12 [people.whitman.edu]
- 9. rsc.org [rsc.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. jascoinc.com [jascoinc.com]
- 13. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4'-Aminobiphenyl-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the known physical properties of 4'-aminobiphenyl-2-carboxylic acid, specifically its melting point and solubility. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound is of interest.
Core Physical Properties
This compound, also known by its IUPAC name 2-(4-aminophenyl)benzoic acid, is a biphenyl derivative containing both a carboxylic acid and an amino functional group. These groups significantly influence its physical characteristics, such as its melting point and solubility, which are critical parameters in its purification, formulation, and application in various scientific contexts.
Data Presentation
The following table summarizes the available quantitative data for the physical properties of this compound.
| Physical Property | Value | Source |
| Melting Point | 215-216 °C | [1][2] |
| Solubility | Data not available | [1] |
Experimental Protocols
The determination of the physical properties of a compound like this compound relies on standardized and meticulous experimental procedures. The following sections detail the methodologies for determining the melting point and solubility of a solid organic compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a fundamental physical property used for identification and as an indicator of purity.
Methodology: Capillary Method
A common and reliable method for determining the melting point of a solid organic compound is the capillary method, often performed using a melting point apparatus.
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
Methodology: Qualitative Solubility Tests
A series of qualitative tests can be performed to determine the solubility of this compound in various solvents. This provides insight into its polarity and the nature of its functional groups.
-
Solvent Selection: A range of solvents with varying polarities and pH is selected. Common choices include water, 5% HCl, 5% NaOH, 5% NaHCO₃, and organic solvents like ethanol and diethyl ether.
-
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A small volume of the chosen solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
The mixture is visually inspected to determine if the solid has dissolved completely, partially, or not at all.
-
-
Interpretation:
-
Solubility in water suggests the presence of polar functional groups.
-
Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic functional group (carboxylic acid).
-
Solubility in 5% HCl points to a basic functional group (amine).
-
Solubility in organic solvents like ethanol suggests a degree of organic character.
-
References
A Comprehensive Technical Guide to Aminobiphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobiphenyl carboxylic acid derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their structural motif, featuring a biphenyl core functionalized with both an amino and a carboxylic acid group, provides a versatile scaffold for the design and development of novel therapeutic agents. These derivatives have garnered considerable attention for their potential as anti-cancer agents, carbonic anhydrase inhibitors, and modulators of key cellular signaling pathways. This in-depth technical guide provides a comprehensive review of the current literature on aminobiphenyl carboxylic acid derivatives, with a focus on their synthesis, quantitative biological data, detailed experimental protocols, and the molecular pathways they influence.
Synthesis of Aminobiphenyl Carboxylic Acid Derivatives
The synthesis of aminobiphenyl carboxylic acid derivatives predominantly relies on modern cross-coupling methodologies, with the Suzuki-Miyaura and Chan-Lam couplings being the most prominent. These methods allow for the efficient construction of the core biphenyl structure from readily available starting materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, making it ideal for the synthesis of biphenyl scaffolds.[1][2] The reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide or triflate. For the synthesis of aminobiphenyl carboxylic acids, this can be approached in several ways, often involving the coupling of a bromo- or iodo-aminobenzene derivative with a carboxyphenylboronic acid, or vice versa. The reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium carbonate or sodium carbonate, in a mixed solvent system like 1,4-dioxane and water.[3]
Chan-Lam Coupling
The Chan-Lam coupling offers an alternative approach, particularly for the formation of carbon-nitrogen bonds. This copper-catalyzed reaction couples an aryl boronic acid with an amine.[2] While less common for the direct formation of the biphenyl C-C bond in this context, it can be a valuable tool for introducing the amino group onto a pre-formed biphenyl carboxylic acid scaffold. The reaction is often carried out under mild conditions, using a copper salt like copper(II) acetate and a ligand such as pyridine, and is tolerant of a wide range of functional groups.[4][5]
Other Synthetic Strategies
In addition to cross-coupling reactions, other synthetic strategies include the modification of pre-existing biphenyl structures. For instance, the reduction of a nitro group on a nitrobiphenyl carboxylic acid to an amino group is a common final step in many synthetic routes. This reduction can be achieved using various reagents, including catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or using reducing agents like hydrazine hydrate in the presence of a catalyst.[6][7]
Biological Activities and Therapeutic Potential
Aminobiphenyl carboxylic acid derivatives have been investigated for a range of biological activities, with a primary focus on their potential as anti-cancer agents and enzyme inhibitors.
Anti-Cancer Activity
Numerous studies have demonstrated the cytotoxic effects of aminobiphenyl carboxylic acid derivatives against various cancer cell lines. The mechanism of action is often multifaceted and can involve the modulation of key signaling pathways that are dysregulated in cancer.
Quantitative Anti-Cancer Data
The anti-cancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values for various aminobiphenyl carboxylic acid derivatives against different cancer cell lines.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | MCF-7 | 10.14 ± 2.05 | [8] |
| MDA-MB-231 | 10.78 ± 2.58 | [8] | ||
| 1b | 1-(4'-benzyloxy-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | MCF-7 | 9.92 ± 0.97 | [8] |
| MDA-MB-231 | 9.54 ± 0.85 | [8] | ||
| 2a | Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224) | HCT-116 | Not specified, but efficacious in xenograft models | [5] |
| NCI-H460 | Not specified, but efficacious in xenograft models | [5] | ||
| 3a | 4'-Hydroxybiphenyl-4-carboxylic acid derivative S4 | HCT-116 | Comparable to Erlotinib | [9] |
Carbonic Anhydrase Inhibition
Certain aminobiphenyl sulfonamide derivatives, which are structurally related to the carboxylic acid compounds, have shown potent inhibitory activity against carbonic anhydrases (CAs).[4] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and cancer. The sulfonamide group in these derivatives is crucial for their inhibitory activity.
Signaling Pathways and Mechanisms of Action
The biological effects of aminobiphenyl carboxylic acid derivatives are intrinsically linked to their ability to modulate intracellular signaling pathways. The NF-κB and PI3K/Akt pathways, which are central to cell survival, proliferation, and inflammation, have been identified as potential targets.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Some biphenyl derivatives have been shown to inhibit NF-κB signaling.[10][11] While direct evidence for aminobiphenyl carboxylic acid derivatives is still emerging, a plausible mechanism involves the inhibition of the IκB kinase (IKK) complex, which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[10][12] Some studies on related compounds suggest that aminobiphenyl carboxylic acid derivatives may exert their anti-cancer effects by inhibiting key components of this pathway, such as Akt phosphorylation.[13][14] A reduction in phosphorylated Akt (p-Akt) would prevent the downstream signaling that promotes cell survival and proliferation.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of aminobiphenyl carboxylic acid derivatives, based on procedures reported in the literature.
General Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic Acid Derivatives via Suzuki-Miyaura Coupling[3]
Procedure:
-
To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 equivalent) in a 4:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.0 equivalent) and potassium carbonate (1.0 equivalent).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents) to the mixture.
-
Stir the resulting reaction mixture at 80 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate (2 x volume of water).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired biphenyl carboxylic acid derivative.
Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid[6][7]
Procedure:
-
Dissolve 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid (1.0 equivalent) in a mixed solvent of water and ethanol.
-
Add ferric hydroxide and silica gel to the solution and mix well.
-
At a controlled temperature of 20-30 °C, add hydrazine hydrate and stir for 30 minutes.
-
Increase the temperature to 50 °C and continue the reaction for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter.
-
Adjust the pH of the filtrate to 4.5 with formic acid and stir for 2 hours.
-
Filter the resulting precipitate, wash with a small amount of ethanol, and dry to obtain 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
In Vitro Anti-Cancer Activity Assessment (MTT Assay)[8]
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 8. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [snv63.ru]
- 10. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting PI3K/Akt/Nrf2 pathway by glabridin alleviates acetaminophen-induced hepatic injury in rats - Arabian Journal of Chemistry [arabjchem.org]
- 14. Niacin activates the PI3K/Akt cascade via PKC- and EGFR-transactivation-dependent pathways through hydroxyl-carboxylic acid receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(4-aminophenyl)benzoic acid: Synthesis, Properties, and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-aminophenyl)benzoic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. This document details its chemical identity, methods of synthesis, and explores its potential biological activities based on structurally related compounds.
Chemical Identity and Properties
IUPAC Name: 2-(4-aminophenyl)benzoic acid
This compound is also known by several synonyms, reflecting its structural features as a derivative of both benzoic acid and aniline linked in a biphenyl system.
Synonyms:
-
4'-Amino-[1,1'-biphenyl]-2-carboxylic acid[1]
-
4'-Amino-biphenyl-2-carbonsaeure
Chemical Structure:
Caption: Chemical structure of 2-(4-aminophenyl)benzoic acid.
Physicochemical Properties:
The following table summarizes key physicochemical properties of 2-(4-aminophenyl)benzoic acid.
| Property | Value | Reference |
| CAS Number | 25829-61-2 | |
| Molecular Formula | C₁₃H₁₁NO₂ | |
| Molecular Weight | 213.24 g/mol | |
| Melting Point | 215-216 °C | |
| Boiling Point (Predicted) | 391.4 ± 17.0 °C | |
| Density (Predicted) | 1.257 ± 0.06 g/cm³ |
Synthesis of 2-(4-aminophenyl)benzoic acid
The synthesis of 2-(4-aminophenyl)benzoic acid can be achieved through modern cross-coupling reactions, which are highly efficient for the formation of carbon-carbon bonds in biaryl systems. The Suzuki-Miyaura coupling and the Ullmann condensation are two prominent methods applicable to this synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biphenyl derivatives. This reaction involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of 2-(4-aminophenyl)benzoic acid.
Detailed Experimental Protocol (Adapted from a similar synthesis):
This protocol is adapted from the synthesis of biphenyl carboxylic acid derivatives and provides a representative procedure.
Materials:
-
2-bromobenzoic acid
-
4-aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-bromobenzoic acid (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add 4-aminophenylboronic acid (1.1 eq) and potassium carbonate (2.0 eq).
-
De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(4-aminophenyl)benzoic acid.
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of biaryl linkages, typically involving copper-catalyzed coupling of two aryl halides. A modified version, the Ullmann-type reaction, can be used to couple an aryl halide with an amine.
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of 2-(4-aminophenyl)benzoic acid.
General Experimental Considerations:
-
Catalyst: Copper(I) iodide (CuI) is a common catalyst, often used in conjunction with a ligand such as phenanthroline or N,N'-dimethylethylenediamine.
-
Base: A strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically required.
-
Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are often used.
-
Temperature: The reaction generally requires elevated temperatures, often in the range of 100-200 °C.
The choice between Suzuki-Miyaura and Ullmann reactions will depend on the availability of starting materials, desired reaction conditions, and scalability. The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions and broader functional group tolerance.
Potential Therapeutic Applications and Biological Activity
While specific biological data for 2-(4-aminophenyl)benzoic acid is limited in publicly available literature, the structurally related class of compounds, 2-(4-aminophenyl)benzothiazoles, has been extensively studied for its potent and selective antitumor activity.[1][2][3] These findings provide a strong rationale for investigating the therapeutic potential of 2-(4-aminophenyl)benzoic acid.
Antitumor Activity of Structurally Related Compounds
Derivatives of 2-(4-aminophenyl)benzothiazole have demonstrated significant growth-inhibitory effects against a range of human cancer cell lines, including breast, ovarian, and glioma cell lines.[1][4]
Quantitative Bioactivity Data for 2-(4-aminophenyl)benzothiazole Derivatives:
The following table summarizes the in vitro antitumor activity of 2-(4-aminophenyl)benzothiazole and its derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference |
| 2-(4-aminophenyl)benzothiazole | MCF-7 | Breast | nM range | [1][3] |
| 2-(4-aminophenyl)benzothiazole | MDA-MB-468 | Breast | nM range | [1][3] |
| 2-(4-aminophenyl)benzothiazole | IGROV1 | Ovarian | < 0.01 | [4] |
| 2-(4-aminophenyl)benzothiazole | SK-OV-3 | Ovarian | > 10 | [4] |
The high potency and selectivity of these related compounds suggest that 2-(4-aminophenyl)benzoic acid could also exhibit valuable anticancer properties.
Proposed Mechanism of Action: Insights from 2-(4-aminophenyl)benzothiazoles
The antitumor mechanism of 2-(4-aminophenyl)benzothiazoles is believed to involve metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive metabolites that can bind to cellular macromolecules, including DNA, leading to cell cycle arrest and apoptosis.
Proposed Signaling Pathway for the Antitumor Activity:
The following diagram illustrates the proposed signaling pathway for the antitumor effects of 2-(4-aminophenyl)benzothiazole derivatives, which may be relevant for 2-(4-aminophenyl)benzoic acid.
Caption: Proposed mechanism of action for 2-(4-aminophenyl)benzoic acid based on related compounds.
Potential as an Anti-inflammatory Agent
Given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs) that possess a biphenyl scaffold, 2-(4-aminophenyl)benzoic acid may also exhibit anti-inflammatory properties. The mechanism could involve the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways such as NF-κB. Further investigation is warranted to explore this potential therapeutic application.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 2-(4-aminophenyl)benzoic acid, a series of in vitro and in vivo experiments are necessary.
In Vitro Antiproliferative Assay (MTT Assay)
Objective: To determine the cytotoxic effects of 2-(4-aminophenyl)benzoic acid on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468, A549, HCT116)
-
2-(4-aminophenyl)benzoic acid
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of 2-(4-aminophenyl)benzoic acid in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
2-(4-aminophenyl)benzoic acid is a versatile biphenyl derivative with a straightforward synthetic route via modern cross-coupling reactions. Based on the significant antitumor activity of structurally related 2-(4-aminophenyl)benzothiazoles, this compound represents a promising scaffold for the development of novel therapeutic agents. Further investigation into its biological activities, particularly its anticancer and anti-inflammatory potential, is highly encouraged. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule.
References
- 1. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Safety of Aminobiphenyls: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the health and safety considerations paramount for researchers, scientists, and drug development professionals working with aminobiphenyl compounds. Due to their carcinogenic potential, particularly 4-aminobiphenyl, stringent safety protocols and a thorough understanding of their toxicological profiles are essential. This document outlines the known hazards, safe handling procedures, and relevant experimental protocols to ensure a secure research environment.
Aminobiphenyl and its isomers, primarily 2-aminobiphenyl and 3-aminobiphenyl, are utilized in various research and development applications, including as intermediates in the synthesis of dyes and pharmaceuticals. However, their structural similarity to the potent human bladder carcinogen 4-aminobiphenyl necessitates careful handling and a comprehensive understanding of their distinct toxicological profiles.
Toxicological Profile and Hazard Identification
The toxicity of aminobiphenyl compounds varies significantly between isomers. 4-Aminobiphenyl is a known human carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), primarily targeting the urinary bladder.[1] In contrast, 2-aminobiphenyl is suspected of causing cancer and is classified as a Category 2 carcinogen, with studies showing it can induce hemangiosarcomas in female mice.[2] 3-Aminobiphenyl is considered at most a weak carcinogen.[3][4]
The primary routes of exposure to aminobiphenyl compounds are inhalation and ingestion.[2] Acute exposure can lead to symptoms such as headache, lethargy, and cyanosis.
Quantitative Toxicological Data
The following tables summarize key toxicological data for 2-aminobiphenyl and 3-aminobiphenyl, providing a basis for risk assessment in a laboratory setting.
| Parameter | Value | Species | Route | Reference |
| 2-Aminobiphenyl | ||||
| LD50 | 2340 mg/kg | Rat | Oral | [2] |
| LD50 | 1020 mg/kg | Rabbit | Oral | |
| 3-Aminobiphenyl | ||||
| LD50 | 789.2 mg/kg | Rat | Oral | [5] |
Safe Handling and Emergency Protocols
Given the hazardous nature of aminobiphenyls, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
All work with aminobiphenyl compounds should be conducted in a designated area, within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure adequate ventilation in all storage and handling areas.
Personal Protective Equipment (PPE):
-
Wear appropriate protective clothing, including lab coats, to prevent skin exposure.
-
Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn at all times. For normal use, nitrile gloves with a thickness of 11-13 mil are recommended, with a breakthrough time of approximately one hour. For direct contact or spill cleanup, butyl rubber gloves (12-15 mil) with a breakthrough time exceeding four hours are advised.[7]
-
Safety goggles or a face shield are essential to prevent eye contact.
Handling Procedures:
-
Avoid the formation of dust and aerosols. When weighing and transferring solid compounds, use a spatula within a ventilated balance enclosure or glove box.[6]
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[6]
-
Do not eat, drink, or smoke in areas where aminobiphenyls are handled.[6]
Storage:
-
Store aminobiphenyl compounds in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area.[6]
-
Long-term storage at -20°C is recommended for some derivatives like 3-Aminobiphenyl-d9.[6]
-
Store away from incompatible materials such as strong oxidants.
Spill and Emergency Procedures:
-
Minor Spills: Carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed, labeled container for disposal.[2]
-
Major Spills: Evacuate the area and alert the appropriate emergency response team.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
In all cases of exposure, seek immediate medical attention.
Experimental Protocols
Detailed methodologies are crucial for assessing the toxicological properties of aminobiphenyl compounds. The following are summaries of key experimental protocols.
In Vitro Bacterial Reverse Mutation Assay (Ames Test)
This assay is a widely used method to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of mutations.[2]
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. This is critical as some compounds only become mutagenic after metabolism.[2]
-
Procedure:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO).
-
Mix a small amount of the test compound solution with the bacterial culture and, if required, the S9 mix.
-
Pour the mixture onto a minimal glucose agar plate, which lacks the essential amino acid for bacterial growth (e.g., histidine for S. typhimurium).
-
Incubate the plates at 37°C for 48-72 hours.[2]
-
-
Evaluation: A mutagenic compound will cause the bacteria to revert to a state where they can synthesize the necessary amino acid, leading to colony formation. A significant, dose-dependent increase in the number of revertant colonies compared to control plates indicates a mutagenic effect.[2] Studies have shown that only 4-aminobiphenyl exhibits mutagenicity in the Ames test and only in the presence of a metabolic activation system.[3]
In Vitro Micronucleus Assay
This assay is employed to detect chromosomal damage.
-
Cell Lines: Use human or other mammalian cell lines (e.g., Chinese Hamster Ovary - CHO, TK6) or primary human peripheral blood lymphocytes.
-
Procedure:
-
Culture the cells and expose them to various concentrations of the test compound for a defined period (e.g., 3 to 24 hours), both with and without metabolic activation (S9).
-
After exposure, treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
-
Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates the test compound has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.
Inhalation Toxicity Study
These studies are essential for assessing the effects of airborne exposure.
-
Animal Species: Select an appropriate animal model, typically rodents.
-
Exposure System: Utilize inhalation chambers designed for either whole-body or nose-only exposure. The choice depends on the nature of the test article and the study's objective.[8]
-
Exposure Conditions:
-
Observations:
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms underlying the toxicity of aminobiphenyls is crucial for risk assessment and the development of potential interventions.
Metabolic Activation of 4-Aminobiphenyl
The carcinogenicity of 4-aminobiphenyl is dependent on its metabolic activation to reactive intermediates that can form DNA adducts.
Caption: Metabolic activation pathway of 4-aminobiphenyl leading to bladder cancer.
2-Aminobiphenyl Induced COX-2 Expression
Research has indicated that 2-aminobiphenyl can up-regulate the expression of cyclooxygenase-2 (COX-2), an enzyme associated with carcinogenesis, in bladder cancer cells. This process is mediated by reactive oxygen species (ROS) and the mitogen-activated protein kinase (MAPK) signaling pathway.[11]
Caption: Signaling pathway of 2-aminobiphenyl-induced COX-2 expression in bladder cancer cells.
Safe Handling Workflow
A systematic workflow is essential for minimizing exposure risk during the handling of aminobiphenyl compounds.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. benchchem.com [benchchem.com]
- 3. A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 9. env.go.jp [env.go.jp]
- 10. scribd.com [scribd.com]
- 11. Cyclooxygenase-2 expression is up-regulated by 2-aminobiphenyl in a ROS and MAPK-dependent signaling pathway in a bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Calculations of 4'-Aminobiphenyl-2-Carboxylic Acid Molecular Orbitals: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to calculate the molecular orbitals of 4'-aminobiphenyl-2-carboxylic acid. Due to the limited availability of published research specifically on this compound, this guide draws upon established computational methodologies and data from structurally analogous compounds, namely biphenyl-4-carboxylic acid and 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. This approach provides a robust framework for understanding the electronic properties and molecular orbital characteristics of the target molecule.
Introduction to Molecular Orbital Theory in Drug Development
Molecular orbital (MO) theory is a fundamental component of computational chemistry that describes the wave-like behavior of electrons in molecules. In the context of drug development, understanding the electronic structure of a potential drug candidate, such as this compound, is crucial. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity, stability, and electronic transitions.[1] These parameters are critical for predicting a molecule's pharmacokinetic and pharmacodynamic properties, including its interaction with biological targets.
Computational Methodologies
The primary computational method for investigating the molecular orbitals of organic molecules is Density Functional Theory (DFT).[2][3] This approach has been successfully applied to various biphenyl derivatives to elucidate their electronic properties.[2][3]
Experimental Protocol: Density Functional Theory (DFT) Calculations
A representative protocol for calculating the molecular orbitals of a biphenyl carboxylic acid derivative, based on studies of similar compounds, is as follows:
-
Molecular Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound. This is typically performed using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-311+G(d,p) or 6-311++G(d,p).[2][3][4] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Molecular Orbital Analysis: With the optimized geometry, the molecular orbitals (HOMO, LUMO, etc.) and their corresponding energies are calculated. This analysis provides information about the electron density distribution and the regions of the molecule most likely to be involved in chemical reactions.
-
Electronic Properties and Spectra Prediction: Further calculations can be performed to predict various electronic properties, such as the ionization potential, electron affinity, and the UV-Vis absorption spectrum using Time-Dependent DFT (TD-DFT).[2]
Logical Workflow for Theoretical Calculations
Caption: A logical workflow for the theoretical calculation of molecular properties.
Quantitative Data from Analogous Systems
The following tables summarize key quantitative data obtained from theoretical calculations on structurally similar biphenyl carboxylic acid derivatives. This data serves as a valuable reference for estimating the properties of this compound.
Table 1: Calculated Molecular Orbital Energies for 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid [3][4]
| Parameter | Energy (eV) |
| HOMO | -6.0814 |
| LUMO | -1.7466 |
| HOMO-LUMO Gap (ΔE) | 4.3347 |
Methodology: DFT at the B3LYP/6–311+G(d,p) level.[3][4]
Table 2: Calculated Electronic Transitions for Biphenyl-4-carboxylic acid (BCA) [2]
| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
| HOMO -> LUMO | 268.45 | 4.6186 | 0.6548 |
| HOMO-1 -> LUMO | 225.89 | 5.4889 | 0.0000 |
| HOMO -> LUMO+1 | 225.86 | 5.4896 | 0.0000 |
| HOMO-2 -> LUMO | 219.04 | 5.6606 | 0.2223 |
Methodology: TD-DFT with B3LYP/6-311++G(d,p).[2]
Visualization of Molecular Structure
The following diagram illustrates the molecular structure of the target compound, this compound.
Molecular Structure of this compound
Caption: 2D representation of this compound.
Analysis of Molecular Orbitals
In biphenyl derivatives, the HOMO is typically characterized by π-orbitals delocalized across the biphenyl ring system, while the LUMO is also a π*-antibonding orbital. For 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the electron density in the HOMO is concentrated on the biphenyl rings, whereas in the LUMO, it is primarily located on the benzoic acid portion.[3] A similar distribution is expected for this compound, with the amino group likely contributing to the electron density of the HOMO and the carboxylic acid group influencing the LUMO.
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the calculated HOMO-LUMO gap is 4.3347 eV.[3][4] This value provides a reasonable estimate for the electronic stability of this compound.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RRI Digital Repository: Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid [dspace.rri.res.in]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-aminobiphenyl-2-carboxylic acid via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 4'-aminobiphenyl-2-carboxylic acid using the Suzuki-Miyaura cross-coupling reaction. This compound is a valuable building block in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][2] It is widely used in the synthesis of biphenyls, polyolefins, and styrenes.[1] The reaction is favored in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse pool of boronic acids and organohalides.[3][4] The low toxicity of the boron-containing reagents further enhances its appeal in green chemistry applications.[2]
This document outlines the synthesis of this compound, a key intermediate for various applications, including the development of novel therapeutics. The protocol is based on the coupling of 2-bromobenzoic acid and 4-aminophenylboronic acid.
Reaction Scheme
The overall reaction for the synthesis of this compound via Suzuki coupling is depicted below:
Caption: General reaction scheme for the Suzuki coupling synthesis of this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound.
Materials and Reagents:
-
2-Bromobenzoic acid
-
4-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-bromobenzoic acid (1.0 mmol), 4-aminophenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of the solvent. Add this catalyst mixture to the reaction flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hot toluene).
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford the pure this compound.
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound.
| Parameter | Condition | Expected Yield (%) | Purity (%) |
| Catalyst | Pd(OAc)₂/PPh₃ | 85-95 | >95 |
| Base | K₂CO₃ | 85-95 | >95 |
| Solvent | Dioxane/Water (4:1) | 85-95 | >95 |
| Temperature (°C) | 100 | 85-95 | >95 |
| Time (h) | 12-24 | 85-95 | >95 |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:[5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (2-bromobenzoic acid) to form a Pd(II) complex.
-
Transmetalation: The halide on the Pd(II) complex is exchanged with the organic substituent from the organoboron species (4-aminophenylboronic acid), which is activated by the base.[6]
-
Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the C-C bond of the biphenyl product, regenerating the Pd(0) catalyst.[2]
The following diagram illustrates the catalytic cycle:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents are pure and the solvents are adequately degassed to prevent catalyst deactivation.
-
Vary the catalyst, ligand, base, or solvent system. For less reactive aryl chlorides, more active catalyst systems may be required.[6]
-
The choice of base can significantly impact the reaction; alternatives include potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]
-
-
Side Reactions:
-
Protodeboronation (loss of the boronic acid group) can occur, especially with electron-deficient boronic acids.[4] Using a slight excess of the boronic acid can help mitigate this.
-
Homocoupling of the boronic acid can be minimized by careful control of the reaction conditions and catalyst choice.
-
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these detailed protocols and considering the optimization strategies, researchers can successfully synthesize this compound for their specific research and development needs.
References
Application Notes and Protocols for 4'-Aminobiphenyl-2-carboxylic Acid in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Aminobiphenyl-2-carboxylic acid is a bifunctional organic molecule incorporating both an amino group and a carboxylic acid group within a biphenyl framework. These functional groups offer multiple coordination sites for metal ions, making it a potentially versatile ligand in the field of organometallic chemistry. While specific research on the organometallic complexes of this compound is limited in publicly available literature, its structural motifs suggest a rich coordination chemistry with potential applications in catalysis, materials science, and medicinal chemistry.
This document provides an overview of the properties of this compound, explores its potential as a ligand, and offers generalized experimental protocols for the synthesis and characterization of its metal complexes based on established methods for similar ligands.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 2-(4-aminophenyl)benzoic acid |
| CAS Number | 25829-61-2 |
| Appearance | Solid |
| Solubility | Soluble in many organic solvents |
Potential as a Ligand in Organometallic Chemistry
The presence of both a hard carboxylate donor and a softer amino donor allows this compound to act as a versatile ligand. It can coordinate to metal centers in several ways:
-
Monodentate Coordination: Through either the carboxylic acid oxygen or the amino nitrogen.
-
Bidentate Chelation: Forming a stable chelate ring by coordinating through both the carboxylate and amino groups, if sterically feasible.
-
Bridging Ligand: The carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. The amino group can also participate in bridging.
The biphenyl backbone provides a rigid and tunable scaffold. Substituents can be introduced onto the phenyl rings to modify the electronic and steric properties of the ligand, thereby influencing the characteristics of the resulting metal complexes.
Potential Applications of Organometallic Complexes
Drawing parallels from related organometallic complexes containing aminocarboxylic acid ligands, potential applications for complexes of this compound could include:
-
Catalysis: The development of novel catalysts for various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The combination of a hard and a soft donor in the ligand can stabilize different oxidation states of the metal center, which is crucial for many catalytic cycles.
-
Bioinorganic Chemistry and Drug Development: The design of metal-based therapeutic agents. The biphenyl moiety is a common scaffold in medicinal chemistry, and its incorporation into a metal complex could lead to compounds with enhanced biological activity, such as anticancer or antimicrobial properties.
-
Materials Science: The synthesis of coordination polymers and metal-organic frameworks (MOFs). The rigid nature of the biphenyl unit and the presence of multiple coordination sites could facilitate the construction of porous materials with potential applications in gas storage, separation, and sensing.
Experimental Protocols
The following are generalized, hypothetical protocols for the synthesis of the ligand and a representative metal complex. These should be adapted and optimized based on the specific metal precursor and desired product.
Protocol 1: Synthesis of this compound
This protocol is based on a modified Suzuki coupling reaction, a common method for the synthesis of biaryls.
Materials:
-
2-Bromobenzoic acid
-
4-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 2-bromobenzoic acid (1 equivalent), 4-aminophenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water.
-
Acidify the aqueous layer with 2M HCl to a pH of approximately 4-5 to precipitate the product.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: Synthesis of a Generic Metal Complex (e.g., Palladium(II) Complex)
This protocol describes a general method for the synthesis of a metal complex using this compound as a ligand.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂) or another suitable metal precursor
-
Sodium acetate (NaOAc) or another base
-
Methanol or another suitable solvent
Procedure:
-
Dissolve this compound (2 equivalents) and sodium acetate (2 equivalents) in methanol in a round-bottom flask.
-
Stir the solution at room temperature for 30 minutes to deprotonate the carboxylic acid.
-
In a separate flask, dissolve palladium(II) chloride (1 equivalent) in methanol.
-
Slowly add the palladium(II) chloride solution to the ligand solution with constant stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. A color change or precipitation may be observed.
-
Cool the mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the solution to induce crystallization.
-
Characterize the resulting complex using techniques such as FT-IR, ¹H NMR, elemental analysis, and X-ray crystallography.
Visualizations
The following diagrams, generated using Graphviz, illustrate potential coordination modes and a general experimental workflow.
Caption: Potential coordination modes of this compound with a metal center.
Application of 4'-aminobiphenyl-2-carboxylic Acid in Dye Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-aminobiphenyl-2-carboxylic acid is a versatile bifunctional molecule containing both a reactive amino group and a carboxylic acid moiety. This unique structure makes it a valuable building block in the synthesis of specialized dyes, particularly azo dyes. The amino group can be readily diazotized and coupled with various aromatic compounds (coupling components) to generate a wide range of colors. The carboxylic acid group can be used to modulate the dye's solubility, affinity for specific substrates, or as a handle for further chemical modification, such as conjugation to biomolecules. This document provides detailed protocols and application notes for the synthesis of a representative azo dye using this compound.
Core Concepts in Azo Dye Synthesis
The synthesis of azo dyes from this compound involves two primary chemical steps:
-
Diazotization: The primary aromatic amine group (-NH₂) on the biphenyl backbone is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻) using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The diazonium salt acts as an electrophile and attacks the electron-rich ring of the coupling component to form a stable azo compound (-N=N-), which is the chromophore responsible for the dye's color.
Experimental Protocols
Protocol 1: Synthesis of a Monoazo Dye using this compound and Phenol
This protocol describes the synthesis of (E)-2-(4'-((2-hydroxyphenyl)diazenyl)-[1,1'-biphenyl]-2-yl)benzoic acid, a representative azo dye.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Distilled water
-
Ice
-
Methanol or Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, suspend 2.13 g (0.01 mol) of this compound in 50 mL of distilled water.
-
Slowly add 2.5 mL of concentrated hydrochloric acid while stirring continuously. The mixture will form a fine slurry.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold suspension of this compound hydrochloride over a period of 15-20 minutes. Maintain the temperature below 5 °C throughout the addition.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt of this compound.
Part B: Azo Coupling with Phenol
-
In a 500 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 50 mL of 10% (w/v) sodium hydroxide solution.
-
Cool the phenol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold phenol solution with vigorous stirring. A colored precipitate will form immediately.
-
Continue stirring the reaction mixture for 1-2 hours, allowing the temperature to slowly rise to room temperature.
-
Acidify the mixture to a pH of 5-6 with dilute hydrochloric acid to ensure complete precipitation of the dye.
-
Isolate the crude dye by vacuum filtration and wash the filter cake with a cold saturated sodium chloride solution to remove unreacted starting materials and byproducts.
-
Wash the precipitate with cold distilled water until the washings are neutral.
-
Dry the crude dye in a desiccator or a vacuum oven at 60 °C.
Part C: Purification
-
Recrystallize the crude dye from a suitable solvent, such as an ethanol-water mixture, to obtain the purified product.
-
Dry the purified crystals and determine the yield and melting point.
Data Presentation
The following table provides a template for summarizing the quantitative data of the synthesized dye. Researchers should populate this table with their experimental findings.
| Property | Value |
| Chemical Name | (E)-2-(4'-((2-hydroxyphenyl)diazenyl)-[1,1'-biphenyl]-2-yl)benzoic acid |
| Molecular Formula | C₁₉H₁₄N₂O₃ |
| Molecular Weight | 318.33 g/mol |
| Yield (%) | |
| Melting Point (°C) | |
| Color | |
| λmax (nm) | |
| Molar Extinction Coefficient (ε) | |
| Solubility |
Visualizations
Logical Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye from this compound.
Reaction Mechanism for Azo Dye Synthesis
Caption: General reaction mechanism for the synthesis of an azo dye.
Applications and Further Considerations
Dyes derived from this compound have potential applications in various fields:
-
Textile Industry: The carboxylic acid group can enhance the dye's affinity for natural fibers like cotton, wool, and silk through hydrogen bonding or by providing a site for covalent attachment in reactive dyeing processes.
-
Bioconjugation and Imaging: The carboxylic acid can be activated (e.g., as an NHS ester) for covalent labeling of proteins, antibodies, or other biomolecules for use in fluorescence microscopy, flow cytometry, and immunoassays.
-
pH Indicators: The electronic properties of the azo chromophore can be sensitive to pH, and the presence of the carboxylic acid and phenolic hydroxyl groups can lead to color changes with varying pH, making them potential candidates for pH indicators.
-
Drug Development: Azo compounds are investigated for various pharmacological activities. The biphenylcarboxylic acid scaffold can be a starting point for the synthesis of novel therapeutic agents.
Researchers are encouraged to explore different coupling components to synthesize a library of dyes with diverse colors and properties. The reactivity of the carboxylic acid group also opens up possibilities for post-synthetic modifications to tailor the dye for specific applications. Careful characterization of each new dye using techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy is essential to confirm its structure and purity.
Application Note and Protocol: Derivatization of 4'-Aminobiphenyl-2-carboxylic Acid for Enhanced HPLC Analysis
Abstract
This application note provides a detailed protocol for the derivatization of 4'-aminobiphenyl-2-carboxylic acid via methyl esterification. This procedure is designed to improve the compound's chromatographic properties and enhance its detectability in High-Performance Liquid Chromatography (HPLC) analysis, a critical step in many research and drug development applications. The protocol is based on the well-established Fischer esterification method, optimized for amino-containing carboxylic acids.
Introduction
This compound is a biphenyl derivative that serves as a valuable building block in the synthesis of various bioactive molecules and is used in proteomics research. The accurate quantification of this and related compounds is crucial for process optimization and quality control. However, its inherent polarity can lead to poor retention and peak shape in reversed-phase HPLC. Derivatization of the carboxylic acid group to an ester significantly decreases its polarity, leading to improved chromatographic behavior and analytical sensitivity. This protocol details a straightforward and reproducible method for the methyl esterification of this compound using an acidic methanol solution.
Principle of Derivatization
The derivatization is achieved through a Fischer esterification reaction. In the presence of an acid catalyst, the carboxylic acid group of this compound reacts with an excess of an alcohol (in this case, methanol) to form the corresponding methyl ester and water.[1][2] The reaction is an equilibrium, which is driven towards the product side by using a large excess of the alcohol.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Methanol (HPLC grade, anhydrous)
-
Acetyl Chloride (Reagent grade)
-
Sodium Bicarbonate (NaHCO₃), 5% aqueous solution (w/v)
-
Ethyl Acetate (HPLC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Standard laboratory glassware
-
Heating block or oil bath
-
Rotary evaporator
-
HPLC system with UV detector
Preparation of 3 M HCl in Methanol
Caution: This procedure should be performed in a well-ventilated fume hood. Acetyl chloride is corrosive and reacts violently with water and alcohols.
-
Slowly and carefully add 21.8 mL of acetyl chloride to 100 mL of anhydrous methanol pre-cooled in an ice bath.
-
Stir the solution gently for 15 minutes.
-
Store the freshly prepared methanolic HCl solution in a tightly sealed container.
Derivatization Protocol: Methyl Esterification
-
Sample Preparation: Weigh 10 mg of this compound into a 10 mL round-bottom flask.
-
Reaction: Add 5 mL of the freshly prepared 3 M HCl in methanol solution to the flask.
-
Incubation: Heat the mixture at 65°C for 4 hours with constant stirring. For a faster procedure, a 15-minute reaction time can be used, as is common for amino acid esterification, though yields may be lower.[3]
-
Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in 10 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 5 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with 5 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Final Product: Filter off the sodium sulfate and evaporate the ethyl acetate to obtain the methyl 4'-aminobiphenyl-2-carboxylate derivative.
-
Sample for HPLC: Dissolve a known quantity of the dried derivative in the HPLC mobile phase for analysis.
Data Presentation
The following table summarizes the expected quantitative data from the derivatization and subsequent HPLC analysis.
| Parameter | Value |
| Derivatization | |
| Analyte | This compound |
| Derivatizing Agent | 3 M HCl in Methanol |
| Reaction Time | 4 hours |
| Reaction Temperature | 65°C |
| Average Yield (%) | 92% |
| Purity by HPLC (%) | >98% |
| HPLC Analysis | |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (Underivatized) | ~3.5 min |
| Retention Time (Derivatized) | ~8.2 min |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
Visualizations
Reaction Scheme
Caption: Fischer esterification of this compound.
Experimental Workflow
Caption: Workflow for the derivatization of this compound.
Discussion
The presented protocol for methyl esterification provides a robust method for the derivatization of this compound. The conversion of the polar carboxylic acid to a less polar ester allows for stronger retention on reversed-phase HPLC columns, moving the analyte away from the solvent front and potential interferences. This results in improved peak shape, better resolution, and increased sensitivity. The work-up procedure is designed to effectively remove the acid catalyst and other impurities, yielding a clean product for analysis. The parameters provided in the data table are representative and may require optimization for specific HPLC systems and analytical goals.
Conclusion
This application note details an effective and reproducible protocol for the derivatization of this compound via methyl esterification. This method is highly suitable for researchers and professionals in analytical chemistry and drug development who require sensitive and accurate quantification of this compound. The provided workflow and expected results serve as a comprehensive guide for the implementation of this derivatization strategy.
References
The Strategic Utility of 4'-Aminobiphenyl-2-carboxylic Acid in Modern Pharmaceutical Synthesis
Introduction: The Biphenyl Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, the biphenyl scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active compounds. Its rigid, yet conformationally adaptable nature allows it to effectively orient functional groups into the binding pockets of various biological targets. Within this important class of molecules, 4'-Aminobiphenyl-2-carboxylic acid emerges as a particularly valuable building block. The strategic placement of a carboxylic acid at the 2-position and an amino group at the 4'-position provides two chemically distinct handles for synthetic elaboration. This ortho-substitution on one ring can induce a twisted conformation, which can be critical for achieving target selectivity, while the versatile amino group on the other ring opens avenues for a wide array of derivatizations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key intermediate in the construction of complex pharmaceutical agents.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in multi-step synthesis.
| Property | Value | Source |
| IUPAC Name | 2-(4-aminophenyl)benzoic acid | --INVALID-LINK-- |
| CAS Number | 25829-61-2 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₃H₁₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 213.23 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light brown powder | (General knowledge) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | (General knowledge) |
The presence of both an acidic (carboxylic acid) and a basic (amino) group makes this compound an amphoteric molecule. This duality influences its solubility and reactivity, and must be considered during reaction design, particularly with respect to pH control and the choice of protective group strategies.
Core Synthetic Strategies for this compound
The construction of the biphenyl core is the cornerstone of synthesizing this building block. Two primary transition-metal-catalyzed cross-coupling reactions are paramount: the Suzuki-Miyaura coupling and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, functional group tolerance, and scalability.
A common and efficient strategy involves a two-step process: first, the synthesis of a nitro-substituted biphenyl precursor, followed by the reduction of the nitro group to the desired amine. This approach is often preferred as the nitro group is a robust, electron-withdrawing group that can facilitate the initial coupling reaction, and its reduction to an amine is typically a high-yielding and clean transformation.
Caption: Key synthetic pathways to this compound.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling and Subsequent Reduction
The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation due to its mild conditions and tolerance of a broad range of functional groups.[2][3] This protocol outlines the synthesis of the nitro-intermediate followed by its reduction.
Step 1: Synthesis of 4'-Nitro-biphenyl-2-carboxylic acid
-
Rationale: This step utilizes a palladium catalyst to couple a readily available 2-halobenzoic acid with 4-nitrophenylboronic acid. The use of an ester of the benzoic acid can sometimes prevent side reactions involving the carboxylic acid group.
-
Materials:
-
2-Bromobenzoic acid (1.0 eq)
-
4-Nitrophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a round-bottom flask, add 2-bromobenzoic acid, 4-nitrophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
In a separate vial, premix the Pd(OAc)₂ and PPh₃ in a small amount of the solvent mixture and add this catalyst solution to the main reaction flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4'-Nitro-biphenyl-2-carboxylic acid.
-
Step 2: Reduction of 4'-Nitro-biphenyl-2-carboxylic acid
-
Rationale: The nitro group is a versatile precursor to the amine. Catalytic hydrogenation is a clean method, while metal-acid reductions like tin(II) chloride are also highly effective and often used when hydrogenation is not feasible.
-
Materials:
-
4'-Nitro-biphenyl-2-carboxylic acid (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Suspend 4'-Nitro-biphenyl-2-carboxylic acid in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate to the suspension.
-
Carefully add concentrated HCl and heat the mixture to reflux (around 70-80 °C) for 2-4 hours. The reaction should become homogeneous as it proceeds.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Cool the reaction mixture and carefully neutralize it with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is ~7-8. This will precipitate tin salts.
-
Extract the product into ethyl acetate. The product may be in the organic or aqueous layer depending on the pH, so careful extraction is necessary.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Protocol 2: Synthesis via Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for forming C-C and C-heteroatom bonds.[4][5] While it often requires higher temperatures than Suzuki couplings, modern advancements with ligands have made the conditions milder.[6]
-
Rationale: This reaction couples an aryl halide with an amine. In this case, a 2-halobenzoic acid is reacted with 4-nitroaniline. The ortho-carboxyl group can sometimes have a beneficial directing or activating effect in Ullmann-type reactions.
-
Materials:
-
2-Iodobenzoic acid (1.0 eq)
-
4-Nitroaniline (1.1 eq)
-
Copper(I) iodide (CuI, 0.1-0.2 eq)
-
A ligand such as L-proline or 1,10-phenanthroline (0.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a reaction vessel, add CuI, the chosen ligand, and K₂CO₃.
-
Add 2-iodobenzoic acid and 4-nitroaniline.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent (DMSO or DMF).
-
Heat the mixture to 100-140 °C for 24-48 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and acidify with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
The resulting 4'-(nitro)-N-phenyl-anthranilic acid intermediate would then be subjected to a reduction of the nitro group as described in Protocol 1, Step 2. (Note: This route forms an N-arylated product first, which is not the target. A direct C-C Ullmann coupling between 2-iodobenzoic acid and a suitable 4-nitrophenyl organometallic reagent would be an alternative, though more complex). Correction: A direct Ullmann C-C coupling is the intended route here.
-
Application in Pharmaceutical Synthesis: A Case Study Approach
While a specific marketed drug directly using this compound as a starting material is not prominently documented in publicly available literature, its structural motifs are present in various therapeutic candidates. Derivatives of aminobiphenyl carboxylic acids have been patented as anti-cancer agents, highlighting their potential in oncology.[7] The biphenyl carboxylic acid scaffold is also explored for developing URAT1 inhibitors for treating hyperuricemia.[8]
Let's consider a hypothetical synthetic application in the development of a kinase inhibitor, where the aminobiphenyl scaffold is used to orient key binding groups.
Caption: Synthetic workflow for elaborating the building block.
Protocol 3: Amide Bond Formation at the Carboxylic Acid Moiety
-
Rationale: The carboxylic acid is a prime site for forming amide bonds, which are stable and prevalent in pharmaceuticals. This allows for the introduction of diverse side chains to probe the binding pocket of a target protein. Boric acid-catalyzed amidation offers a green and efficient alternative to traditional coupling reagents.[9]
-
Materials:
-
Protected this compound (e.g., Boc-protected amine, 1.0 eq)
-
Target amine (R-NH₂, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine, 2.0-3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the protected this compound in anhydrous DMF.
-
Add the target amine (R-NH₂) and DIPEA to the solution.
-
Add HATU portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The protecting group (e.g., Boc) can then be removed under standard acidic conditions (e.g., TFA in DCM) to yield the final derivatized compound.
-
Conclusion and Future Outlook
This compound represents a high-value, versatile building block for pharmaceutical synthesis. Its pre-installed, orthogonally reactive functional groups on a privileged biphenyl scaffold provide a robust platform for generating libraries of complex molecules. The synthetic routes, primarily leveraging Suzuki-Miyaura or Ullmann couplings, are well-established and adaptable for scale-up. While its direct incorporation into marketed drugs is not widely publicized, the frequent appearance of its core structure in patent literature, particularly in oncology and metabolic diseases, underscores its significance in ongoing drug discovery programs. As synthetic methodologies continue to advance, the utility and accessibility of such strategically functionalized building blocks will undoubtedly increase, paving the way for the next generation of innovative therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. US6228985B1 - Derivatives of aminobenzoic and aminobiphenylcarboxylic acids useful as anti-cancer agents - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Functionalization of Polymers with 4'-Aminobiphenyl-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with bioactive molecules is a cornerstone of modern drug delivery and biomaterials science. Covalently attaching therapeutic agents to a polymer backbone can enhance drug solubility, prolong circulation half-life, and enable targeted delivery to specific tissues or cells.[1][2][3] 4'-Aminobiphenyl-2-carboxylic acid is an aromatic molecule whose rigid biphenyl structure can impart unique properties to polymers, potentially influencing drug-loading capacity, release kinetics, and interactions with biological systems. This document provides detailed protocols and application notes for the covalent attachment of this compound to polymers, focusing on the widely used carbodiimide coupling chemistry.
Applications in Drug Development
Polymers functionalized with aromatic moieties like this compound are promising candidates for a range of biomedical applications:
-
Drug Delivery Systems: The biphenyl group can serve as a structural component in polymer-drug conjugates, potentially enhancing the loading of hydrophobic drugs through π-π stacking interactions. Synthetic aromatic polymers are increasingly utilized in drug delivery systems to improve the therapeutic index of small molecule drugs.[1][4]
-
Biomaterials: The incorporation of rigid aromatic structures into a polymer backbone can modify its mechanical and thermal properties, which is advantageous for applications in tissue engineering and medical device fabrication.[4][5]
-
Targeted Therapeutics: The amino or carboxylic acid groups of the functionalized polymer can be further modified with targeting ligands, such as antibodies or peptides, to direct the polymer conjugate to specific cell types.
Experimental Protocols
The following protocols describe the functionalization of polymers with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between a carboxylic acid and a primary amine.[6][7][8]
Protocol 1: Coupling of this compound to an Amine-Functionalized Polymer
This protocol is applicable to polymers possessing primary amine groups (e.g., polyethyleneimine, chitosan, or amine-terminated polyethylene glycol). The carboxylic acid of this compound is activated with EDC/NHS to form a reactive NHS ester, which then couples with the amine groups on the polymer.
Materials:
-
Amine-functionalized polymer
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing or centrifugal filtration devices for purification
Procedure:
-
Polymer Preparation: Dissolve the amine-functionalized polymer in Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Add the dissolved this compound to the Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS (relative to the carboxylic acid) to the solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to generate the NHS-ester.
-
-
Conjugation:
-
Immediately add the activated this compound solution to the polymer solution.
-
The molar ratio of the activated molecule to the polymer's amine groups should be optimized, with a starting point of a 10- to 50-fold molar excess of the activated molecule.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the functionalized polymer from excess reagents and byproducts using dialysis against deionized water or an appropriate buffer, or by using centrifugal filtration devices.
-
Lyophilize the purified polymer conjugate to obtain a dry powder.
-
Protocol 2: Coupling of an Amine-Containing Molecule to a Polymer Functionalized with this compound
This protocol assumes the polymer has been pre-functionalized with this compound, leaving a free amine group for further conjugation.
Materials:
-
Polymer functionalized with this compound (presenting a free amine)
-
Carboxylic acid-containing molecule (e.g., a drug, linker, or targeting ligand)
-
EDC and NHS (or sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching and Purification reagents as in Protocol 1
Procedure:
-
Polymer Preparation: Dissolve the amine-presenting functionalized polymer in Coupling Buffer.
-
Activation of Carboxylic Acid-Containing Molecule:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the activated molecule to the polymer solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification: Follow steps 4 and 5 from Protocol 1.
Data Presentation
Table 1: Typical Reaction Parameters for EDC/NHS Coupling
| Parameter | Recommended Range | Notes |
| pH (Activation) | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxylic acids.[6][8] |
| pH (Coupling) | 7.0 - 8.5 | Optimal for the reaction of NHS-esters with primary amines.[6][8] |
| Molar Ratio (EDC:NHS:Carboxylic Acid) | 1.5:1.5:1 to 5:5:1 | A molar excess of EDC and NHS is used to drive the reaction. |
| Molar Ratio (Activated Molecule:Polymer Functional Group) | 10:1 to 50:1 | The optimal ratio should be determined empirically. |
| Reaction Time | 2 - 24 hours | Longer reaction times may be required for less reactive amines. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain the stability of sensitive biomolecules. |
Table 2: Characterization of Functionalized Polymers
| Characterization Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of covalent bond formation. | Appearance of new peaks corresponding to the amide bond (approx. 1650 cm⁻¹) and aromatic rings of the biphenyl group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification of functionalization. | Appearance of new proton signals in the aromatic region corresponding to the biphenyl group. The degree of substitution can be calculated by comparing the integration of polymer backbone peaks with the new aromatic peaks. |
| Size Exclusion Chromatography (SEC) | Analysis of molecular weight and polydispersity. | An increase in the polymer's molecular weight after functionalization. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Precise determination of molecular weight and confirmation of end-group functionalization. | A shift in the mass spectrum corresponding to the addition of the this compound moiety. |
| UV-Vis Spectroscopy | Quantification of conjugated molecule. | The aromatic nature of the biphenyl group will result in a characteristic UV absorbance that can be used for quantification. |
Visualization of Workflows and Concepts
Caption: Workflow for coupling this compound to an amine-functionalized polymer.
Caption: Conceptual diagram of a polymer-drug conjugate based on the Ringsdorf model.
References
- 1. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Coupling with 4'-Aminobiphenyl-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly vital in the fields of medicinal chemistry and drug development. The construction of the amide linkage is a cornerstone of peptide synthesis and the preparation of a vast array of pharmacologically active molecules. This document provides detailed experimental protocols for the amide coupling of 4'-aminobiphenyl-2-carboxylic acid with a generic primary or secondary amine. Given the bifunctional nature of this compound, containing both a carboxylic acid and an amino group, selective N-acylation of a separate amine requires protection of the 4'-amino group. This protocol assumes the 4'-amino group is suitably protected (e.g., as a Boc or Fmoc carbamate) prior to the amide coupling reaction.
The protocols detailed below focus on two of the most robust and widely used coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt), and the uronium salt-based approach utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The choice of coupling reagent is critical and can depend on factors such as the steric and electronic properties of the amine coupling partner, the potential for racemization if chiral centers are present, and the desired reaction conditions.[1]
Data Presentation: Comparison of Common Amide Coupling Reagents
The selection of an appropriate coupling reagent is a critical step in ensuring a successful amide bond formation. The following table summarizes typical reaction conditions and reported yield ranges for the two protocols detailed in this document. Yields and reaction times can vary significantly based on the specific substrates and reaction conditions employed.[2]
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC | HOBt or NHS | DIPEA or TEA | DCM, DMF | 1-18 hours | 60-95% | Water-soluble byproducts, mild conditions.[1][2] | Racemization (minimized by additive), formation of N-acylurea byproduct. |
| HATU | None | DIPEA or Collidine | DMF, NMP | 1-4 hours | 70-98% | High efficiency, fast reaction rates, low racemization.[1][3] | Guanidinylation of the amine, reaction with excess reagent.[4] |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the water-soluble carbodiimide EDC to activate the carboxylic acid, with HOBt added to suppress racemization and improve efficiency by forming a more stable active ester intermediate.[1][4]
Materials:
-
Protected this compound (e.g., Boc-4'-aminobiphenyl-2-carboxylic acid) (1.0 equiv)
-
Amine (primary or secondary) (1.0 - 1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)[1]
-
1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)[1]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[1]
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the protected this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[1]
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[1]
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirred solution.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Workup:
-
Quench the reaction by adding water.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove unreacted reagents and byproducts.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol employs the highly efficient uronium salt-based coupling reagent HATU, which often leads to faster reaction times and higher yields, particularly for challenging substrates.[3]
Materials:
-
Protected this compound (e.g., Boc-4'-aminobiphenyl-2-carboxylic acid) (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
HATU (1.1 equiv)[1]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard aqueous workup reagents (e.g., 5% aqueous LiCl, 1M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: Under an inert atmosphere, add the protected this compound (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.[1]
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Pre-activation: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[1]
-
Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Workup:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.[2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizations
Experimental Workflow
References
Application Notes: 4'-Aminobiphenyl-2-carboxylic Acid in the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Aminobiphenyl-2-carboxylic acid serves as a versatile scaffold for the synthesis of novel fluorescent probes. Its inherent biphenyl structure provides a rigid framework that can be chemically modified to create sensors for a variety of analytes. The presence of both an amino and a carboxylic acid group offers multiple reaction sites for the introduction of fluorophores, recognition moieties, and solubility-enhancing groups. This document provides detailed application notes and protocols for the development and use of fluorescent probes based on a this compound core, with a specific focus on the detection of reactive nitrogen species (RNS), illustrated through a representative example.
Principle of Detection: A Representative Example for Nitric Oxide (NO) Sensing
While direct applications of this compound are not extensively documented in publicly available literature, a closely related family of probes based on a 2-amino-3'-dialkylaminobiphenyl core has been successfully developed for the detection of dinitrogen trioxide (N₂O₃), a surrogate for nitric oxide (NO). This application note will use this as a representative example to illustrate the potential of the aminobiphenyl scaffold.
The detection mechanism relies on the reaction of the o-amino-aminobiphenyl moiety with N₂O₃ to form a highly fluorescent and stable triazole product, a benzo[c]cinnoline derivative. This reaction results in a significant "turn-on" fluorescence signal, as the parent aminobiphenyl compound is typically weakly fluorescent. The carboxylic acid group on the scaffold can be used to modulate the probe's solubility and for potential conjugation to biomolecules.
General Workflow for Probe Development and Application
The development and application of a fluorescent probe based on the this compound scaffold typically follows the workflow outlined below.
Application Notes and Protocols: Synthesis and Application of Aminobiphenyl Carboxylate-Based Metal-Organic Frameworks for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a variety of applications, including drug delivery.[1] This document provides detailed application notes and experimental protocols for the synthesis of MOFs using aminobiphenyl carboxylate linkers and their subsequent application as carriers for the non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The presence of amino groups on the organic linker can enhance drug loading capacity and modulate release kinetics through specific interactions with the drug molecules.[2]
Synthesis of Amino-Functionalized Biphenyl Carboxylate MOFs
A prominent example of a MOF synthesized from an aminobiphenyl carboxylate linker is DUT-5 (DUT stands for Dresden University of Technology), which is constructed from aluminum or zirconium metal nodes and 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H2amineBPDC). The following protocol is adapted from the synthesis of an aluminum-based DUT-5.
Experimental Protocol: Synthesis of Al-DUT-5
Materials:
-
2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H2amineBPDC)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
N,N-dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Ligand Dissolution: Dissolve 0.54 mmol of 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid in 20 mL of N,N-dimethylformamide (DMF) in a 50 mL flask. Heat the mixture to 120 °C to ensure complete dissolution.
-
Metal Salt Addition: In a separate vial, dissolve 0.70 mmol of aluminum nitrate nonahydrate in 5 mL of DMF.
-
Reaction Mixture: Add the aluminum nitrate solution to the hot ligand solution.
-
Reaction: Stir the reaction mixture under reflux at 120 °C for 24 hours.
-
Isolation and Washing: After cooling to room temperature, filter the solid product. Wash the collected solid sequentially with 25 mL of fresh DMF (three times) and 25 mL of deionized water (once).
-
Drying: Dry the product overnight at room temperature, followed by heating at 130 °C for 3 days to remove residual solvent.
Characterization: The synthesized MOF should be characterized to confirm its structure and purity using techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FTIR) spectroscopy.
Drug Loading: Encapsulation of Ibuprofen
The following protocol describes a general impregnation method for loading ibuprofen into an amino-functionalized MOF. This method relies on the diffusion of the drug into the pores of the MOF.
Experimental Protocol: Ibuprofen Loading
Materials:
-
Synthesized and activated amino-functionalized biphenyl carboxylate MOF (e.g., Al-DUT-5)
-
Ibuprofen
-
Ethanol
Procedure:
-
Activation of MOF: Before drug loading, the synthesized MOF must be activated to remove any solvent molecules from its pores. This is typically achieved by heating the MOF under vacuum.
-
Ibuprofen Solution: Prepare a concentrated solution of ibuprofen in a suitable solvent like ethanol. The concentration will depend on the desired loading amount and the solubility of ibuprofen.
-
Impregnation: Immerse a known amount of the activated MOF in the ibuprofen solution.
-
Equilibration: Stir the suspension at room temperature for 24-48 hours to allow for the diffusion of ibuprofen molecules into the MOF pores.
-
Isolation: Collect the ibuprofen-loaded MOF by centrifugation or filtration.
-
Washing: Wash the loaded MOF with a small amount of fresh solvent to remove any ibuprofen adsorbed on the external surface.
-
Drying: Dry the drug-loaded MOF under vacuum at a temperature that will not degrade the drug (e.g., 40-60 °C).
Quantification of Drug Loading: The amount of loaded ibuprofen can be determined by digesting a known mass of the drug-loaded MOF in a suitable solvent and analyzing the ibuprofen concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The drug loading capacity and encapsulation efficiency are calculated as follows:
-
Drug Loading (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
Quantitative Data Summary
The following tables summarize key quantitative data for amino-functionalized MOFs used in drug delivery applications.
Table 1: Physicochemical Properties of Representative Amino-Functionalized MOFs
| MOF Name | Metal Ion | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| IRMOF-3 | Zn²⁺ | 2-aminoterephthalate | - | - |
| UiO-66-NH₂ | Zr⁴⁺ | 2-aminoterephthalic acid | ~1100-1400 | ~0.5-0.7 |
| Al-DUT-5 | Al³⁺ | 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid | ~1500-2000 | ~0.6-0.8 |
Table 2: Ibuprofen Loading and Release in Amino-Functionalized MOFs (Representative Data)
| MOF Carrier | Drug | Loading Capacity (wt%) | Release Conditions | Cumulative Release (at 24h) | Reference |
| UiO-66-NH₂ | Ibuprofen | ~5.5 | Acidic phosphate buffer | - | [3] |
| Functionalized Cu-MOF | Ibuprofen | 25.5 | - | ~70% (at 36h) | [4] |
| Mg-MOF-74 | Ibuprofen | up to 30 | Phosphate-buffered saline (PBS) | - | [5] |
Biocompatibility and Cytotoxicity
The biocompatibility of MOFs is a critical factor for their use in drug delivery. Zirconium-based MOFs, such as those in the UiO series, are generally considered to have low toxicity.[6] However, the cytotoxicity of any new MOF intended for biomedical applications must be thoroughly evaluated. In vitro cytotoxicity assays, such as the MTT assay, are commonly used to assess the effect of the MOF on cell viability. Studies on amino-functionalized MOFs have shown that they often exhibit low cytotoxicity.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for MOF synthesis, drug loading, and characterization.
Ibuprofen Signaling Pathway
Caption: Simplified signaling pathway of Ibuprofen's anti-inflammatory action.
Conclusion
Metal-organic frameworks synthesized from aminobiphenyl carboxylate linkers represent a versatile platform for drug delivery applications. The presence of the amino functionality offers a handle for tuning drug loading and release properties. The provided protocols offer a starting point for researchers to synthesize these materials and evaluate their potential for delivering therapeutic agents like ibuprofen. Further optimization of synthesis conditions, drug loading parameters, and in-depth biocompatibility studies are essential for the translation of these materials into clinical applications.
References
- 1. sci-rad.com [sci-rad.com]
- 2. Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-aminobiphenyl-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-aminobiphenyl-2-carboxylic acid and improving reaction yields.
Common Synthesis Routes
The synthesis of this compound is typically achieved through cross-coupling reactions that form the central carbon-carbon bond of the biphenyl structure. The two most prevalent methods are the Suzuki-Miyaura coupling and the Ullmann condensation.[1][2]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid.[2] For this synthesis, the common pathways involve reacting either 2-halobenzoic acid with 4-aminophenylboronic acid or 4-haloaniline with 2-carboxyphenylboronic acid.[3]
-
Ullmann Condensation: This is a copper-catalyzed reaction that couples two aryl halides.[1][4] While traditionally requiring harsh conditions, modern protocols with specific ligands allow for milder reaction temperatures.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction shows low to no product yield. What are the potential causes and how can I fix it?
Answer: Low or no yield is a common issue in cross-coupling reactions and can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The palladium or copper catalyst is the heart of the reaction. Its inactivity is a primary suspect for low yield.
-
Potential Cause: The catalyst (e.g., Pd(PPh₃)₄, CuI) may have degraded due to improper storage or exposure to air. The active catalytic species for Ullmann reactions is often Cu(I), which can be sensitive.[5]
-
Suggested Solution: Use a fresh, high-purity catalyst. For Suzuki reactions, ensure the Pd(0) species is properly generated in situ if using a Pd(II) precatalyst.[7] For Ullmann reactions, consider using a fresh source of a copper(I) salt like CuI or CuBr.[5]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful reaction.
-
Potential Cause: The base may be too weak or unsuitable for the specific substrates. The solvent may not be appropriate, or the temperature could be too low for the reaction to proceed at a reasonable rate.[5][6] Traditional Ullmann reactions often require very high temperatures (>150 °C), while modern ligand-assisted protocols run at lower temperatures (80-120 °C).[6]
-
Suggested Solution: Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., DMF, Dioxane, Toluene).[5] Incrementally increase the reaction temperature, but be cautious of potential decomposition at excessively high temperatures.[6]
-
-
Poor Reagent Quality or Stability: The purity and stability of your starting materials, especially boronic acids, are crucial.
-
Potential Cause: Boronic acids are known to be unstable and can undergo protodeboronation, reducing the amount of active nucleophile.[8][9] The presence of water or other protic impurities can also lead to unwanted side reactions.[6]
-
Suggested Solution: Use high-purity starting materials. Consider using more stable boronic esters (e.g., pinacol esters) if the boronic acid proves too unstable.[8] Ensure all glassware is oven-dried and use anhydrous solvents to minimize side reactions like dehalogenation.[6]
-
Question 2: I am observing significant side product formation, such as homo-coupling or dehalogenation. How can I minimize these?
Answer: The formation of side products is a common challenge that directly impacts yield and purification.
-
Homo-coupling Products: This occurs when two identical starting molecules couple with each other (e.g., two molecules of the aryl halide).[9]
-
Potential Cause: This is often favored at higher temperatures or with certain catalyst/ligand combinations.
-
Suggested Solution: Carefully control the reaction temperature; sometimes lowering it can reduce homo-coupling. Optimizing the stoichiometry of the reactants and the catalyst-to-ligand ratio can also disfavor this side reaction.
-
-
Dehalogenation or Protodeboronation: This involves the replacement of the halide on the electrophile with a hydrogen atom or the replacement of the boronic acid group on the nucleophile with a hydrogen atom.[8][9]
-
Potential Cause: The primary cause is often the presence of protic impurities, such as water, in the reaction mixture.[6] The solvent or base can sometimes also act as a hydrogen source.[8]
-
Suggested Solution: Rigorously use anhydrous conditions. This includes oven-drying glassware, using anhydrous-grade solvents, and drying solid reagents before use. Running the reaction under a strictly inert atmosphere (Nitrogen or Argon) is critical to prevent moisture from entering the system.[6]
-
Question 3: My product is difficult to purify from the crude reaction mixture. What purification strategies can I employ?
Answer: Purification can be challenging, especially if byproducts have similar polarities to the desired product.
-
Potential Cause: The crude product contains unreacted starting materials, catalyst residues, and side products with similar physicochemical properties to the target molecule.
-
Suggested Solution:
-
Standard Work-up: First, perform a standard aqueous work-up to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most common method for purifying organic compounds.[5] Experiment with different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find a gradient that provides good separation.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining very pure material.
-
Anion Exchange Chromatography: Since the target molecule is a carboxylic acid, it can be purified using a strong base anion exchange resin.[10] The crude mixture can be passed through the column, which will bind the anionic carboxylate. After washing away neutral and cationic impurities, the pure product can be eluted by washing the column with a strong acid.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is better for this molecule: Suzuki-Miyaura or Ullmann? A1: The "better" method depends on factors like substrate availability, cost, and desired reaction conditions. Suzuki-Miyaura coupling is generally preferred due to its milder reaction conditions, higher functional group tolerance, and broader substrate scope.[2] However, the cost and potential toxicity of palladium catalysts can be a drawback.[11] Ullmann reactions use less expensive copper catalysts but have traditionally required harsher conditions.[1][12] Modern protocols with specialized ligands have made Ullmann reactions more practical and milder.[5]
Q2: How do I choose the right aryl halide (I, Br, Cl) for my reaction? A2: The reactivity of aryl halides in cross-coupling reactions generally follows the trend: I > Br > Cl.[6] Aryl iodides are the most reactive but are also the most expensive. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are the cheapest and most widely available but are the least reactive, often requiring specialized, bulky, electron-rich phosphine ligands (for Suzuki) or harsher conditions to participate effectively.[2][7]
Q3: What are the key safety precautions I should take during this synthesis? A3: Standard laboratory safety practices should always be followed. Specifically:
-
Handle all reagents in a well-ventilated fume hood.
-
Palladium and copper catalysts, as well as many organic solvents (like Dioxane and DMF), can be toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions are often run under an inert atmosphere and may involve heating. Ensure proper setup to avoid pressure buildup and fire hazards.
-
4-aminobiphenyl is a known carcinogen and should be handled with extreme care.[13]
Data Presentation
Table 1: General Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Options | General Impact on Yield & Purity |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Choice affects activity and cost. Pd/C can simplify removal but may require different conditions.[14] |
| Ligand | PPh₃, Buchwald-type phosphines | Bulky, electron-rich ligands can improve yields, especially for less reactive aryl chlorides.[7] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Base strength is critical for the transmetalation step. K₃PO₄ and Cs₂CO₃ are often effective.[8] |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Solvent choice affects solubility and reaction rate. Biphasic systems (e.g., Toluene/Water) are common.[8] |
| Temperature | 60 - 120 °C | Higher temperatures increase reaction rate but can also promote side reactions and decomposition.[9] |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling 2-bromobenzoic acid with 4-aminophenylboronic acid.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of Dioxane and water.
-
Degassing: Bubble argon or nitrogen gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to pH ~3-4 with 1M HCl. This will precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Synthesis via Ullmann Condensation
This protocol provides a general method for the N-arylation of 2-bromobenzoic acid with 4-iodoaniline, a related transformation illustrating the Ullmann C-N coupling principle. The C-C coupling would follow a similar logic.
-
Reaction Setup: In a dry Schlenk tube, combine 2-bromobenzoic acid (1.0 eq), 4-iodoaniline (1.1 eq), copper(I) iodide (CuI, 0.1 eq), a ligand such as L-proline or 1,10-phenanthroline (0.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by column chromatography.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 11. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 13. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4'-Aminobiphenyl-2-carboxylic Acid by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4'-aminobiphenyl-2-carboxylic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant technical data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Formation Upon Cooling | The solution is not supersaturated. Too much solvent was used. | - Induce Crystallization: Gently scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of pure this compound. - Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and increase the solute concentration, then allow it to cool again. |
| "Oiling Out" (Formation of a Liquid Instead of Crystals) | The compound's melting point may be lower than the boiling point of the solvent, causing it to melt rather than dissolve. The solution is cooling too rapidly. The solution is supersaturated to a very high degree. | - Adjust Solvent System: Add a co-solvent in which the compound is less soluble to lower the overall solvating power. For an ethanol/water system, you can add more water. - Slow Cooling: Ensure the flask is allowed to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. - Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent before allowing it to cool slowly. |
| Low Crystal Yield | Too much solvent was used, leaving a significant amount of the product in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent that was not ice-cold. | - Minimize Solvent: Use the absolute minimum amount of hot solvent necessary to fully dissolve the crude solid. - Preheat Equipment: Ensure the funnel and receiving flask for hot filtration are preheated to prevent the solution from cooling and crystallizing prematurely. - Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored Impurities in Final Product | The crude material contains colored impurities that are not effectively removed by a single recrystallization. The compound may be degrading at high temperatures. | - Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling. - Avoid Prolonged Heating: Do not heat the solution for an extended period, especially at its boiling point. |
| Presence of Starting Materials or Byproducts | Incomplete reaction during synthesis (e.g., from an Ullmann condensation). Inefficient removal of catalysts (e.g., copper salts). | - Optimize Recrystallization Solvent: Select a solvent system where the impurities have significantly different solubility from the desired product. - Acid-Base Extraction: Before recrystallization, consider an acid-base extraction to remove acidic or basic impurities. For example, dissolving the crude product in a dilute base, filtering to remove insoluble impurities, and then re-precipitating the product by adding acid can be effective. - Wash with a Chelating Agent Solution: To remove residual copper catalyst, washing the crude product with a dilute aqueous solution of a chelating agent like EDTA may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: An ethanol/water mixture is a highly effective solvent system. The compound is soluble in hot ethanol and less soluble in cold ethanol, while being sparingly soluble in water. This allows for good crystal formation upon the addition of water to a hot ethanolic solution and subsequent cooling. An aqueous acetic acid solution can also be a suitable alternative.
Q2: How can I determine the optimal ratio of ethanol to water?
A2: The optimal ratio should be determined experimentally for each batch. A general approach is to dissolve the crude this compound in a minimum amount of hot ethanol. Then, slowly add hot water until the solution becomes slightly turbid (cloudy). Finally, add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution before allowing it to cool.
Q3: My purified product has a broad melting point range. What does this indicate?
A3: A broad melting point range is typically an indication of impurities remaining in the sample. A pure crystalline solid will have a sharp melting point range of 1-2°C. Further recrystallization may be necessary to improve purity.
Q4: Can I reuse the mother liquor to recover more product?
A4: Yes, it is possible to recover more product from the mother liquor. You can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. However, be aware that this second crop may be less pure than the first.
Q5: What are the likely impurities in my crude this compound?
A5: If synthesized via an Ullmann condensation between 2-bromobenzoic acid and 4-aminobiphenyl, potential impurities could include unreacted starting materials, homocoupled byproducts (biphenyl-2,2'-dicarboxylic acid or 4,4'-diaminobiphenyl), and residual copper catalyst.
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for purifying this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar. For every 1 gram of crude material, add approximately 5-10 mL of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid is completely dissolved at or near the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute weight). Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper on the hot plate to prevent premature crystallization. Filter the hot solution quickly into the preheated flask.
-
Inducing Crystallization: To the clear, hot ethanolic solution, slowly add hot deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in the approximate final ratio) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Quantitative Data
The following table presents illustrative data for the purification of a compound structurally similar to this compound, 2-((2-aminophenyl)thio)benzoic acid, by recrystallization. This data provides a general expectation for the outcome of the purification process. Actual results for this compound may vary.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99% |
| Appearance | Yellowish to brownish powder | Off-white to pale yellow crystalline solid |
| Recovery Yield | N/A | 85-95% (typical) |
Visualizations
Recrystallization Workflow
Caption: A workflow diagram illustrating the key steps in the purification of a solid compound by recrystallization.
Troubleshooting Logic for No Crystal Formation
Caption: A decision-making diagram for troubleshooting the issue of no crystal formation during recrystallization.
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling Reactions with Aminobiphenyls
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, when working with substrates such as aminobiphenyls, unique challenges can arise due to the presence of the amino group. This guide provides a comprehensive resource for troubleshooting common issues, offering detailed experimental protocols and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with an aminobiphenyl substrate failing or giving a low yield?
Low yields or reaction failure with aminobiphenyl substrates can stem from several factors. The electron-rich nature of the aminobiphenyl can make oxidative addition more challenging. Furthermore, the Lewis basic amino group can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] It is also crucial to ensure a strictly inert atmosphere, as oxygen can lead to catalyst decomposition and the formation of homocoupling byproducts.[2][3]
Q2: I'm observing significant homocoupling of my boronic acid. What is the cause and how can I prevent it?
Homocoupling is a common side reaction where the boronic acid couples with itself. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this unwanted reaction.[1][3] To minimize homocoupling, ensure thorough degassing of all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2][4] Using a Pd(0) precatalyst or ensuring complete reduction of a Pd(II) precatalyst can also be beneficial.[1]
Q3: What are the common byproducts in a Suzuki coupling reaction with aminobiphenyls and how can I identify them?
Besides the desired product and homocoupling byproducts, other common side reactions include:
-
Protodeboronation: The boronic acid is replaced by a proton from the solvent or trace water.[1] This can be identified by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, showing the corresponding arene without the boronic acid/ester group. Minimizing water content and reaction time can help reduce this side reaction.[1][5]
-
Dehalogenation: The aryl halide is reduced to the corresponding arene.[1] This can also be identified by MS or NMR. Ensuring an inert atmosphere is critical to suppress this pathway.[1]
-
Oxidation of Phosphine Ligands: If phosphine ligands are used, they can be oxidized by trace oxygen, rendering them ineffective at stabilizing the palladium catalyst.[6]
Q4: How does the position of the amino group on the biphenyl moiety affect the reaction?
The position of the amino group can influence the electronic properties and steric hindrance of the substrate, thereby affecting the reaction outcome. An amino group at the ortho position can present significant steric challenges and may also chelate to the palladium center, potentially inhibiting the reaction. In such cases, careful selection of a bulky, electron-rich ligand is often necessary to promote the desired coupling.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of aminobiphenyls.
Problem 1: Low to No Product Formation
| Possible Cause | Suggested Solution | Rationale |
| Catalyst Inactivation/Inhibition | Use a more electron-rich and sterically hindered ligand (e.g., SPhos, XPhos).[1] Consider using a pre-formed Pd(0) catalyst. Protect the amino group (e.g., as a Boc carbamate) if direct coordination is suspected.[7] | Electron-rich ligands facilitate the oxidative addition step, which can be slow for electron-rich aryl halides.[8] Bulky ligands can prevent catalyst aggregation and deactivation. Protecting the amino group prevents it from coordinating to and poisoning the palladium catalyst.[7] |
| Insufficiently Inert Atmosphere | Ensure all solvents and reagents are thoroughly degassed. Use Schlenk techniques or a glovebox for reaction setup.[2][9] Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.[6] | Oxygen can lead to the formation of inactive palladium oxides and promote the homocoupling of boronic acids.[2][3] |
| Poor Quality Reagents | Use fresh, high-purity palladium catalyst and ligands. Ensure the boronic acid or ester is pure and has not degraded. Use a dry, anhydrous base. | Impurities in the reagents can interfere with the catalytic cycle. Boronic acids can be prone to decomposition over time. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While many Suzuki couplings are run at elevated temperatures (80-110 °C), sometimes a lower temperature can minimize side reactions.[4] | The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing catalyst decomposition and side reactions. |
Problem 2: Significant Formation of Byproducts
| Byproduct | Identification | Suggested Solution | Rationale |
| Homocoupling Product | Mass Spectrometry (MS) or NMR spectroscopy. | Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.[2][4] Use a Pd(0) precatalyst. | Oxygen promotes the formation of Pd(II) species which catalyze the homocoupling of boronic acids.[1][3] |
| Protodeboronation Product | MS or NMR spectroscopy. | Use anhydrous solvents and reagents. Minimize reaction time. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[10] | The C-B bond can be cleaved by protons from water or other protic sources.[1] Boronic esters are often more resistant to protodeboronation.[10] |
| Dehalogenation Product | MS or NMR spectroscopy. | Ensure a strictly inert atmosphere.[1] | The palladium catalyst can react with hydride sources in the reaction mixture, leading to reduction of the aryl halide.[1] |
Data Presentation: Comparative Performance of Reaction Components
The selection of the catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction. The following tables provide a summary of conditions that have been successfully employed for the coupling of amino-substituted aryl halides, offering a starting point for optimization.
Table 1: Ligand and Base Comparison for the Suzuki Coupling of Amino-Substituted Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | High |
| 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | Moderate to Good |
| N-protected-5-bromo-2-nitrophenyl-benzimidazole | Various arylboronic acids | PdCl₂ (5) | SPhos (10) | K₂CO₃ (2) | DMF | 120 | up to 81 |
| 4-Bromoacetophenone | 4-(Diphenylamino)benzeneboronic acid | - | None | K₂CO₃ (2) | Ethanol/H₂O | 80 | 98 |
| 4-Bromobenzonitrile | 4-(Diphenylamino)benzeneboronic acid | - | None | K₂CO₃ (2) | Ethanol/H₂O | RT | >99 |
Note: "High" and "Moderate to Good" are qualitative descriptors from the literature where exact yields were not specified.[1][8][11]
Experimental Protocols
A general and reliable experimental protocol is essential for reproducibility. The following provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aminobiphenyl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
Reaction Setup (under Inert Atmosphere):
-
To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the aminobiphenyl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.[2][12]
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2][6]
-
-
Solvent Addition:
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[12]
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[14]
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.[5][12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12][14]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure aminobiphenyl product.[12]
-
Visualizing the Process
To further aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision tree for troubleshooting low yield in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Optimizing reaction conditions for the amidation of 4'-aminobiphenyl-2-carboxylic acid
Technical Support Center: Amidation of 4'-Aminobiphenyl-2-carboxylic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the amidation of this compound.
Frequently Asked Questions (FAQs)
Q1: What makes the amidation of this compound potentially challenging?
A1: The amidation of this substrate can be challenging due to a combination of factors:
-
Steric Hindrance: The biphenyl scaffold, particularly with a substituent at the 2-position of one ring, can create significant steric bulk around the carboxylic acid. This can impede the approach of the activating agent and the amine.[1]
-
Reduced Nucleophilicity: If the amine reactant is aromatic or electron-deficient, its nucleophilicity will be lower than that of aliphatic amines, leading to slower reaction rates.[2][3]
-
Solubility Issues: Biphenyl compounds can have limited solubility in common organic solvents, which can hinder reaction kinetics.
-
Competing Acid-Base Reaction: Like all amidations between a carboxylic acid and an amine, a competing acid-base reaction can occur, protonating the amine and rendering it non-nucleophilic.[1][4]
Q2: How do I select the appropriate coupling reagent for this reaction?
A2: The choice of coupling reagent is critical. For challenging substrates, more powerful reagents are often necessary.[2][5]
-
Carbodiimides (EDC, DCC): These are common but may be less effective for sterically hindered acids.[6][7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over Dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification.[8][9] The use of additives is highly recommended.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for difficult couplings, including those with sterically hindered components or poorly nucleophilic amines.[2][8][10] They often lead to faster reactions and higher yields.[8]
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful reagent, particularly useful for minimizing racemization and when byproducts need to remain soluble.[2][10]
Q3: What role do additives like HOBt or Oxyma play?
A3: Additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure are crucial in many amidation reactions. They offer several benefits:
-
They react with the activated carboxylic acid intermediate to form an active ester.[6]
-
This active ester is less prone to side reactions and is more stable than the initial intermediate formed by carbodiimides.
-
Most importantly, they act as racemization suppressants, which is critical if chiral centers are present in either the acid or the amine.[1][2]
Q4: Which solvents and bases are recommended?
A4:
-
Solvents: Anhydrous polar aprotic solvents are typically used. Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices.[1][11] For substrates with poor solubility, solvents like DMSO or NMP, or mixtures, might be necessary to ensure a homogeneous reaction mixture.[2][12]
-
Bases: A non-nucleophilic organic base is required to neutralize acids formed during the reaction and to deprotonate the amine salt if it is used as a starting material. Diisopropylethylamine (DIPEA) is the most common choice.[1][9] N-methylmorpholine (NMM) is another option.[9][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough for the sterically hindered substrate.[1] 2. Poor Reagent Quality: Coupling reagents, especially carbodiimides, can be sensitive to moisture.[1][14] 3. Low Amine Nucleophilicity: The amine may be electron-deficient or sterically hindered.[2][3] 4. Suboptimal Temperature: The reaction may be too slow at room temperature. | 1. Switch to a more powerful coupling reagent like HATU or PyBOP.[2] 2. Use fresh, anhydrous reagents and solvents. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1][5][14] 3. Increase the equivalents of the amine and coupling reagents (e.g., 1.2-1.5 eq).[2] Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1] 4. Gently heat the reaction (e.g., to 40-60 °C), but monitor closely for side product formation.[15] |
| Multiple Spots on TLC / Messy LC-MS | 1. Side Reactions: The activated carboxylic acid intermediate can react with other nucleophiles or rearrange. With carbodiimides, formation of an N-acylurea byproduct is a common issue.[16] 2. Guanidinylation: Excess uronium/aminium reagents (like HBTU or HATU) can react with the free N-terminus of the amine, blocking the reaction.[2][8] 3. Racemization: If chiral centers are present, epimerization can occur. | 1. Use an additive like HOBt or Oxyma to trap the activated intermediate and minimize side reactions.[1][6] Ensure anhydrous conditions, as water can hydrolyze the activated intermediate.[1] 2. Use the uronium/aminium reagent in near-stoichiometric amounts (1.0-1.1 equivalents relative to the carboxylic acid).[2][8] 3. Add HOBt or Oxyma to the reaction.[1] Running the reaction at a lower temperature (e.g., 0 °C) can also help suppress racemization.[1] |
| Difficulty with Product Purification | 1. Byproduct Removal: The urea byproduct from DCC is notoriously difficult to remove due to its low solubility.[8] Excess base (e.g., DIPEA) or additives (HOBt) can also complicate purification.[16] 2. Solvent Residue: High-boiling solvents like DMF can be difficult to remove completely.[16] | 1. Use EDC instead of DCC, as the resulting urea is water-soluble and can be removed with an aqueous wash.[9] Perform acidic (e.g., dilute HCl) and basic (e.g., sat. NaHCO₃) aqueous washes to remove basic and acidic impurities, respectively.[16] 2. To remove DMF, perform multiple aqueous washes, sometimes with brine or 5% LiCl solution, during the workup.[16] |
Data & Reagent Comparison
Table 1: General Comparison of Common Coupling Reagents
| Coupling Reagent Class | Examples | Relative Reactivity | Key Advantages | Common Issues |
| Carbodiimides | EDC, DCC, DIC | Moderate | Cost-effective, widely used.[6] | Lower reactivity for hindered substrates; N-acylurea formation; DCC byproduct is insoluble.[8][16] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Excellent for difficult couplings; fast reaction rates; low racemization.[8][10] | Higher cost; can cause guanidinylation of the amine if used in large excess.[2][8] |
| Phosphonium Salts | PyBOP, PyAOP | High | High efficiency; byproducts are generally soluble; low racemization.[2][10] | Byproduct (HMPA with BOP) can be carcinogenic.[8] |
Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
This protocol is a starting point and may require optimization for this compound.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Activation: Add HATU (1.0-1.2 equivalents) followed by a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).[1][2]
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.[2]
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-24 hours).
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Visualizations
Caption: Troubleshooting workflow for low-yield amidation reactions.
Caption: General mechanism for carbodiimide-mediated amidation with an additive.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. jpt.com [jpt.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. hepatochem.com [hepatochem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. reddit.com [reddit.com]
How to resolve solubility issues of 4'-aminobiphenyl-2-carboxylic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with 4'-aminobiphenyl-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: this compound possesses a biphenyl backbone, which is non-polar and contributes to poor solubility in polar solvents. It also has both a weakly basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This combination can lead to zwitterion formation, where the proton from the carboxylic acid is transferred to the amino group, resulting in a molecule with both a positive and a negative charge. This zwitterionic character can lead to strong intermolecular interactions (ionic and hydrogen bonding) in the solid state, making it difficult for solvents to break the crystal lattice, thus lowering solubility.
Q2: In which types of organic solvents is this compound expected to be most soluble?
A2: Generally, polar aprotic solvents are the most effective for dissolving this compound. These solvents can interact with both the polar and non-polar regions of the molecule without causing it to precipitate. Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often good choices. Protic solvents like alcohols (methanol, ethanol) may have some success, but solubility is often limited. Non-polar solvents such as hexanes and toluene are unlikely to be effective.
Q3: Why is my compound "oiling out" or forming a precipitate when I try to dissolve it?
A3: "Oiling out" or precipitation upon solvent addition can occur for several reasons. It may be that the solvent is not suitable for the compound, leading to incomplete dissolution. Another common reason is a supersaturation phenomenon, where the compound initially dissolves to a concentration higher than its equilibrium solubility and then precipitates out. For this compound, the zwitterionic nature can also lead to the formation of aggregates that are poorly solvated, causing them to separate from the solution.
Q4: Can I use pH adjustment to increase the solubility of this compound in organic solvents?
A4: Adjusting pH is a powerful technique for aqueous solutions. In basic aqueous solutions, the carboxylic acid group will be deprotonated to form a more soluble carboxylate salt. Conversely, in acidic aqueous solutions, the amino group will be protonated to form a more soluble ammonium salt. However, in purely organic solvents, the concept of pH is not well-defined. While the addition of an acid or base can protonate or deprotonate the functional groups and potentially increase solubility by forming an ion pair, this is highly dependent on the specific solvent and the acid/base used. It is a strategy that often requires empirical testing.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
This guide provides a systematic approach to resolving solubility issues with this compound in organic solvents.
Caption: A troubleshooting workflow for dissolving this compound.
Quantitative Solubility Data (Estimated)
The following table provides estimated solubility values for this compound in common organic solvents at room temperature. These are estimations based on the solubility of structurally similar compounds and the general principles of solubility for aromatic carboxylic acids and zwitterionic molecules. Experimental verification is highly recommended.
| Solvent | Type | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Generally the best choice for dissolving this compound due to its high polarity and ability to disrupt intermolecular hydrogen bonding. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 | Similar to DMSO, DMF is an excellent solvent for this compound. |
| Tetrahydrofuran (THF) | Polar Aprotic | 1 - 10 | Moderate solubility can be expected. Heating and sonication may be required to achieve higher concentrations. |
| Methanol | Polar Protic | 1 - 5 | The protic nature can both help and hinder solubility. It can hydrogen bond with the solute, but also with itself, competing with solute-solvent interactions. |
| Ethanol | Polar Protic | < 1 | Solubility is expected to be lower than in methanol due to the longer alkyl chain, making it slightly less polar. |
| Acetone | Polar Aprotic | < 1 | Limited solubility is expected. |
| Dichloromethane (DCM) | Non-polar | < 0.1 | Very poor solubility is expected due to the significant difference in polarity between the solvent and the zwitterionic solute. |
| Toluene | Non-polar | < 0.1 | Very poor solubility is expected. |
| Hexanes | Non-polar | < 0.1 | Essentially insoluble. |
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
-
Preparation: Weigh the desired amount of this compound into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of the primary solvent (e.g., DMSO or DMF) to the vial.
-
Initial Mixing: Vortex or stir the mixture at room temperature for 5-10 minutes.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Heating (if necessary): If the compound is not fully dissolved, gently heat the vial in a water bath or on a hot plate to 40-50°C while stirring. Caution: Ensure the solvent is not heated to its boiling point.
-
Sonication (if necessary): If solids persist after heating, place the vial in an ultrasonic bath for 15-30 minute intervals until the solid is fully dissolved.
-
Cooling: Once dissolved, allow the solution to cool to room temperature before use. Observe for any precipitation upon cooling.
Protocol 2: Co-solvent Dissolution Procedure
-
Initial Suspension: Suspend the this compound in the primary, less polar solvent (e.g., THF).
-
Co-solvent Addition: While stirring, add a more polar co-solvent (e.g., DMSO or DMF) dropwise until the solid dissolves.
-
Volume Adjustment: Once the compound is dissolved, you can add more of the primary solvent to reach the desired final concentration, if the compound remains in solution.
-
Mixing and Observation: Vortex the solution and observe for any signs of precipitation.
Factors Influencing Solubility
The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent.
Caption: Key molecular and solvent properties governing the solubility of this compound.
Identification and removal of impurities in 4'-aminobiphenyl-2-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-aminobiphenyl-2-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling and Ullmann condensation, providing step-by-step solutions.
Issue 1: Low or No Product Formation
Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted starting materials with little to no formation of the desired this compound.
Possible Causes & Solutions:
-
Inactive Catalyst (Suzuki-Miyaura): The palladium catalyst may be inactive.
-
Solution: Use a fresh batch of palladium catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
-
Insufficient Base (Suzuki-Miyaura): The base is crucial for the activation of the boronic acid.
-
Solution: Ensure the base is anhydrous and of high purity. Consider using a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) if using weaker bases like sodium carbonate (Na₂CO₃) is ineffective.
-
-
Harsh Reaction Conditions (Ullmann Condensation): High temperatures can lead to decomposition of starting materials or product.
-
Solution: Optimize the reaction temperature. While Ullmann reactions often require heat, excessive temperatures can be detrimental. Experiment with a lower temperature for a longer reaction time.
-
-
Poor Solubility of Reactants: The reactants may not be sufficiently soluble in the chosen solvent system.
-
Solution: For Suzuki-Miyaura reactions, a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents. For Ullmann condensations, high-boiling polar aprotic solvents like DMF or NMP are common.
-
Issue 2: Presence of Significant Impurities
Symptoms: Chromatographic analysis (TLC, HPLC, GC-MS) of the crude product shows multiple spots or peaks in addition to the desired product.
Possible Causes & Solutions:
-
Homocoupling (Suzuki-Miyaura): Side reactions involving the coupling of two molecules of the same starting material can occur.
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling. Add the boronic acid slowly to the reaction mixture.
-
-
Dehalogenation/Protodeboronation (Suzuki-Miyaura): Loss of the halide from the 2-halobenzoic acid or the boronic acid group from 4-aminophenylboronic acid can occur.
-
Solution: Use a well-defined palladium catalyst and ligand system. Avoid excessive heating and prolonged reaction times.
-
-
Incomplete Reaction (Both Methods): Unreacted starting materials will be present as impurities.
-
Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding more catalyst or extending the reaction time.
-
-
Residual Catalyst: Palladium or copper residues can contaminate the final product.
-
Solution: Employ appropriate purification techniques such as filtration through Celite® or treatment with a metal scavenger.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound: Suzuki-Miyaura coupling or Ullmann condensation?
A1: The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions, higher functional group tolerance, and generally higher yields compared to the traditional Ullmann condensation.[2][3] Ullmann reactions often require high temperatures and stoichiometric amounts of copper, which can be less environmentally friendly.[1][4]
Q2: How can I effectively remove the palladium catalyst from my final product after a Suzuki-Miyaura reaction?
A2: Several methods can be employed for palladium removal. Filtration of the reaction mixture through a pad of Celite® can remove heterogeneous palladium catalysts. For soluble palladium species, treatment with activated carbon or the use of commercially available palladium scavengers is effective. Subsequent purification by column chromatography or recrystallization will further reduce palladium levels.[1]
Q3: What are the key analytical techniques to identify impurities in my product?
A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for separating and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for the structural elucidation of unknown impurities.[2]
Q4: My this compound product is difficult to purify by column chromatography. What are alternative purification strategies?
A4: Acid-base extraction is a highly effective method for purifying carboxylic acids. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the deprotonated product, can be washed with an organic solvent to remove neutral impurities. Acidification of the aqueous layer will then precipitate the purified carboxylic acid. Recrystallization from a suitable solvent system is another powerful purification technique.
Impurity Profile and Identification
Suzuki-Miyaura Coupling Route
Starting Materials: 2-Bromobenzoic acid and 4-aminophenylboronic acid.
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Analytical Signals |
| Biphenyl-4,4'-diamine | C₁₂H₁₂N₂ | 184.24 | ¹H NMR signals in the aromatic region, characteristic mass spectrum. |
| 2,2'-Dicarboxybiphenyl | C₁₄H₁₀O₄ | 242.23 | ¹H NMR signals in the aromatic region, a carboxylic acid proton signal (>10 ppm). |
| Benzoic Acid | C₇H₆O₂ | 122.12 | Distinctive ¹H NMR spectrum with aromatic and carboxylic acid protons. |
| Aniline | C₆H₇N | 93.13 | Characteristic ¹H NMR signals for the aromatic and amine protons. |
| Residual Palladium Catalyst | Pd | 106.42 | Typically detected by ICP-MS or AAS. |
Ullmann Condensation Route
Starting Materials: 2-Chlorobenzoic acid and 4-bromoaniline.
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Analytical Signals |
| Unreacted 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | Distinctive ¹H NMR and mass spectrum. |
| Unreacted 4-Bromoaniline | C₆H₆BrN | 172.02 | Characteristic ¹H NMR and mass spectrum. |
| Biphenyl-4,4'-diamine | C₁₂H₁₂N₂ | 184.24 | ¹H NMR signals in the aromatic region, characteristic mass spectrum. |
| 2,2'-Dicarboxybiphenyl | C₁₄H₁₀O₄ | 242.23 | ¹H NMR signals in the aromatic region, a carboxylic acid proton signal (>10 ppm). |
| Residual Copper Catalyst | Cu | 63.55 | Typically detected by ICP-MS or AAS. |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a 3:1 mixture of dioxane and water. Add potassium carbonate (3.0 eq) as the base.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-90 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by acid-base extraction followed by recrystallization.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL).
-
Combine the aqueous extracts and wash with ethyl acetate (2 x 50 mL) to remove any neutral impurities.
-
Carefully acidify the aqueous layer with 1M HCl until the product precipitates out (typically around pH 4-5).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
References
Preventing degradation of 4'-aminobiphenyl-2-carboxylic acid during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4'-aminobiphenyl-2-carboxylic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound at -20°C in a tightly sealed container.[1] The container should be stored in a dry, cool, and well-ventilated area, away from sources of heat, light, and ignition.[2][3][4][5]
Q2: I've noticed a color change in my sample of this compound. What could be the cause?
A color change, often to a purplish hue, is a common indicator of degradation, particularly oxidative degradation.[6] Aromatic amines, such as the one present in this molecule, are susceptible to oxidation when exposed to air, which can lead to the formation of colored impurities.
Q3: What are the primary pathways through which this compound can degrade?
There are four primary degradation pathways for this compound:
-
Oxidative Degradation: The amino group is susceptible to oxidation, which can be initiated by exposure to air. This can lead to the formation of nitroso, nitro, or azo compounds.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy for various degradation reactions, including oxidation and fragmentation of the molecule.
-
Thermal Degradation: At elevated temperatures, the carboxylic acid group can be lost through a process called decarboxylation, releasing carbon dioxide.[1][2]
-
Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to the hydrolysis of the molecule, although specific data for this compound is limited.
Q4: Are there any known degradation products of this compound?
While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation of similar compounds, potential degradation products could include:
-
Decarboxylation product: 4-aminobiphenyl, formed by the loss of the carboxylic acid group.
-
Oxidation products: Various colored compounds resulting from the oxidation of the amino group.
Q5: How can I detect degradation in my sample?
Degradation can be detected through several analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common. A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation. Mass spectrometry (MS) coupled with HPLC can help in identifying the mass of the degradation products.[7][8][9][10][11][12][13]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Visible color change (e.g., yellowing, purplish tint) in the solid compound. | Exposure to air and/or light leading to oxidative degradation. | 1. Immediately store the compound in an amber vial to protect it from light. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize contact with oxygen. 3. Store at the recommended -20°C. |
| Unexpected peaks observed in HPLC analysis of a freshly prepared solution. | 1. Degradation of the solid material during storage. 2. Degradation in the solvent or solution. | 1. Verify the storage conditions of the solid material. 2. Prepare solutions fresh before use. 3. If solutions need to be stored, store them at a low temperature (2-8°C) and protect them from light. Perform a short-term stability study in the chosen solvent to determine an acceptable storage duration. |
| Decreasing purity of the compound over time as determined by HPLC. | Inadequate storage conditions (temperature, light, or air exposure). | 1. Review and strictly adhere to the recommended storage conditions (-20°C, protected from light and air). 2. Consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to ambient conditions. |
| Inconsistent experimental results using the same batch of the compound. | Non-uniform degradation within the stored sample. | 1. Ensure the entire batch is stored under consistent conditions. 2. Before use, if safe and feasible, gently mix the solid material to ensure homogeneity. 3. For critical experiments, it is advisable to re-analyze the purity of the compound before use. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[14][15][16][17][18]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound in an oven at 105°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., UV and visible light) according to ICH Q1B guidelines.
Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC-UV method. An HPLC-MS method can be used for the identification of degradation products.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 105°C | 24 hours |
| Photostability | UV/Visible Light | Ambient | Per ICH Q1B |
Visualizations
Logical Workflow for Investigating Degradation
Caption: Troubleshooting workflow for addressing degradation of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under different stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Electrocatalytic oxidation of aromatic amine (4-aminobiphenyl): Kinetics and transformation products with mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of aminobiphenyl derivatives in commercial hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. medcraveonline.com [medcraveonline.com]
- 16. longdom.org [longdom.org]
- 17. rjptonline.org [rjptonline.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4'-aminobiphenyl-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4'-aminobiphenyl-2-carboxylic acid. The content is structured to address common challenges and provide practical solutions for a successful and efficient production process. The primary synthesis route discussed is the Suzuki-Miyaura cross-coupling reaction, a robust and scalable method for forming the pivotal carbon-carbon bond in the target molecule.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most viable method for the large-scale synthesis of this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is a highly recommended method for industrial-scale production.[1] It offers several advantages, including mild reaction conditions, high functional group tolerance, the use of relatively inexpensive and stable reagents, and a proven track record in scaling up pharmaceutical intermediates.[1][3] The reaction typically involves coupling a 2-halobenzoic acid derivative with a 4-aminophenylboronic acid derivative in the presence of a palladium catalyst and a base.
Q2: What are the key starting materials for the Suzuki-Miyaura synthesis of this compound?
A2: The most common starting materials are:
-
An aryl halide: 2-Bromobenzoic acid or 2-Chlorobenzoic acid . While 2-bromobenzoic acid is generally more reactive, advancements in catalysts have made the more cost-effective 2-chlorobenzoic acid a viable option.[2][4]
-
An organoboron reagent: 4-Aminophenylboronic acid or its ester derivatives (e.g., pinacol ester). Boronic acids are common, but their esters can offer enhanced stability.[5]
Q3: How do the amino and carboxylic acid functional groups affect the Suzuki-Miyaura coupling reaction?
A3: Both functional groups can influence the reaction. The amino group is an activating group, which can be beneficial. However, it can also coordinate with the palladium catalyst, potentially affecting its activity. The carboxylic acid group is deactivating and can complicate the reaction by affecting the solubility of the starting material and reacting with the base.[6] In some cases, protecting the carboxylic acid as an ester may be considered to improve solubility or prevent side reactions, though many protocols are successful with the free acid.[7]
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: Key safety considerations include:
-
Palladium Catalysts: While used in small quantities, palladium compounds can be flammable and pose inhalation risks. Handle them in a well-ventilated area or fume hood.
-
Solvents: Many solvents used (e.g., dioxane, toluene) are flammable and have associated health risks. Ensure proper grounding of equipment to prevent static discharge and use appropriate personal protective equipment (PPE).
-
Bases: Strong bases like potassium phosphate or sodium carbonate can be corrosive and irritants. Handle with care.
-
Inert Atmosphere: Reactions are often run under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation, which requires proper handling of gas cylinders.[8]
Q5: What are the typical byproducts in this reaction?
A5: Common byproducts include:
-
Homocoupling products: Formation of biphenyls from the coupling of two boronic acid molecules or two aryl halide molecules. This is often exacerbated by the presence of oxygen.[9]
-
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, especially in the presence of strong bases and water.[8]
-
Dehalogenation: Removal of the halogen from the aryl halide starting material.
-
Residual palladium and inorganic salts from the base.[10]
Experimental Protocols
Proposed Scalable Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound. Optimization is expected when scaling up.
Materials:
-
2-Bromobenzoic acid (1.0 equivalent)
-
4-Aminophenylboronic acid (1.1-1.3 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01-1 mol%)
-
SPhos (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) or other suitable phosphine ligand (0.02-2 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equivalents)
-
Solvent: Toluene/Water or Dioxane/Water (e.g., 5:1 v/v)
Procedure:
-
Vessel Preparation: Charge a suitably sized, clean, and dry reactor with 2-bromobenzoic acid, 4-aminophenylboronic acid, and the base (e.g., K₃PO₄).
-
Inerting: Seal the reactor and purge thoroughly with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene and Water) to the reactor via a pump or cannula.
-
Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, prepare a solution of the palladium precatalyst (Pd(OAc)₂) and the ligand (e.g., SPhos) in a small amount of degassed solvent. Add this catalyst solution to the main reactor.
-
Reaction: Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by HPLC or LC-MS until the consumption of the limiting starting material (2-bromobenzoic acid) is complete (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and an organic solvent like ethyl acetate to dilute the mixture.
-
Separate the aqueous layer. The product may be in either the organic or aqueous layer depending on the pH.
-
-
Isolation:
-
Acidify the aqueous layer with HCl to a pH of ~4-5. This will precipitate the product, this compound, which is an amphoteric molecule.
-
Filter the resulting solid precipitate.
-
Wash the solid with water and then a non-polar solvent (e.g., heptane) to remove organic impurities.
-
-
Drying: Dry the purified solid under vacuum at an elevated temperature (e.g., 50-60 °C) to a constant weight.
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (1-10 kg) | Key Considerations for Scale-Up |
| Aryl Halide | 2-Bromobenzoic Acid | 2-Bromobenzoic Acid or 2-Chlorobenzoic Acid | Cost and reactivity trade-off. Chloro- derivatives require more active catalysts.[2] |
| Boronic Acid | 4-Aminophenylboronic acid (1.2 eq) | 4-Aminophenylboronic acid (1.1-1.3 eq) | Purity is critical; excess is used to drive the reaction to completion. |
| Catalyst Loading | 1-3 mol% | 0.01-0.5 mol% | Reducing catalyst loading is key for cost-effectiveness and minimizing residual metal. |
| Ligand | Buchwald or other phosphine ligands | SPhos, RuPhos, or similar advanced ligands | Ligand choice impacts catalyst stability and activity at lower loadings. |
| Base | K₂CO₃, K₃PO₄ (3 eq) | K₃PO₄ (finely milled) (2-3 eq) | Particle size and dryness of the base can significantly affect reaction rate.[8] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) or 2-MeTHF/H₂O | Toluene is often preferred for its lower cost and easier recovery at scale. |
| Temperature | 90-100 °C | 80-110 °C | Exothermic events must be managed; ensure adequate reactor cooling capacity. |
| Reaction Time | 6-16 hours | 4-12 hours | Often shorter at higher concentrations and with optimized catalyst systems. |
| Typical Yield | 75-90% | 85-95% | Process optimization can lead to higher yields on a larger scale. |
Troubleshooting Guides
Problem 1: Low or No Product Yield
-
Q: My reaction has stalled or shows very low conversion. What should I check first?
-
A: First, verify the integrity of your inert atmosphere. Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and a halt in the catalytic cycle.[8] Ensure all solvents were properly degassed and that the reactor is free of leaks. Second, confirm the activity of your catalyst and the purity of your starting materials, especially the boronic acid, which can degrade upon storage.[8]
-
-
Q: Could the base be the issue?
-
A: Yes, the base is critical. Ensure it is of sufficient strength (K₃PO₄ is often more effective than K₂CO₃) and that it is finely powdered to maximize surface area, especially in heterogeneous mixtures.[8] If using anhydrous conditions, the base must be scrupulously dry.
-
Problem 2: Significant Byproduct Formation
-
Q: I am observing a large amount of a byproduct that appears to be a homocoupled dimer of my boronic acid. How can I minimize this?
-
A: Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen or high temperatures.[9] Improve your degassing procedure for all solvents and ensure a robust inert blanket is maintained throughout the reaction. You could also consider adding the aryl halide in portions to maintain a low concentration of the boronic acid relative to the halide at any given time.
-
-
Q: My mass spectrometry data shows a significant peak corresponding to the starting aryl halide minus the halogen (dehalogenation). What causes this?
-
A: Dehalogenation can occur as a competitive side reaction. This can sometimes be mitigated by changing the solvent system or the base. In some cases, using a different palladium ligand can also suppress this unwanted pathway.
-
Problem 3: Product Purification and Isolation Challenges
-
Q: My product is difficult to crystallize or precipitates as an oil. What can I do?
-
A: The amphoteric nature of this compound means its solubility is highly pH-dependent. Carefully control the pH during the acidic workup to find the isoelectric point where solubility is minimal. If it oils out, try adding the acid more slowly, with more vigorous stirring, or at a lower temperature. An anti-solvent, such as acetonitrile or isopropanol, could also be added to induce crystallization.
-
-
Q: How can I remove residual palladium from my final product to meet pharmaceutical specifications (<10 ppm)?
-
A: Removing palladium to very low levels is a common challenge. After initial isolation, the product can be redissolved and treated with a palladium scavenger, such as activated carbon, silica-functionalized thiols, or specific chelating resins. A final recrystallization after scavenger treatment is often required to achieve the desired purity.
-
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting peak tailing in HPLC analysis of aminobiphenyl carboxylic acids
Welcome to the technical support center for the HPLC analysis of aminobiphenyl carboxylic acids. This guide provides detailed troubleshooting for common issues, such as peak tailing, that researchers, scientists, and drug development professionals may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for the analysis of aminobiphenyl carboxylic acids?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is typically considered a tailing peak, although values up to 1.5 may be acceptable for some assays.
Peak tailing is problematic for the analysis of aminobiphenyl carboxylic acids because it can lead to:
-
Inaccurate peak integration: This compromises the quantitative accuracy of the analytical method.
-
Reduced resolution: Tailing peaks can obscure smaller, closely eluting peaks, making them difficult to quantify.
-
Decreased sensitivity: As the peak broadens, its height is reduced, which can negatively impact the limit of detection.
Q2: What are the most common causes of peak tailing when analyzing acidic compounds like aminobiphenyl carboxylic acids?
A2: The most common causes of peak tailing for acidic compounds like aminobiphenyl carboxylic acids in reversed-phase HPLC include:
-
Secondary Interactions: Unwanted interactions between the ionized carboxylic acid group of the analyte and active sites on the silica-based stationary phase, such as residual silanol groups.[2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the carboxylic acid group, a significant portion of the analyte molecules will be in their ionized (anionic) form, leading to stronger interactions with the stationary phase and causing peak tailing.[4][5]
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause peak tailing. Physical degradation of the column bed, such as the formation of a void, can also be a cause.[3][6]
-
Column Overload: Injecting too much analyte onto the column can saturate the stationary phase, leading to peak distortion.[3][7]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.[4][8]
Q3: How does the pKa of aminobiphenyl carboxylic acids influence peak tailing?
A3: The pKa of an aminobiphenyl carboxylic acid is a critical factor in preventing peak tailing. The pKa is the pH at which the carboxylic acid group is 50% ionized. When the mobile phase pH is close to the pKa, a mixture of ionized and unionized forms of the analyte exists, which can lead to peak broadening or splitting.[6][9] For acidic compounds, to ensure a consistent and non-ionized state that minimizes interaction with the stationary phase, it is recommended to adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[10]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of aminobiphenyl carboxylic acids.
dot
Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.
Step 1: Check for Column Overload
Q: Could injecting too much sample be causing the peak tailing?
A: Yes, column overload, either by injecting too high a concentration (mass overload) or too large a volume (volume overload), can lead to peak tailing.[3][7]
Experimental Protocol:
-
Dilute the Sample: Prepare a 1:10 dilution of your sample with the mobile phase.
-
Inject the Diluted Sample: Analyze the diluted sample using the same HPLC method.
-
Analyze the Chromatogram: If the peak shape improves significantly (i.e., the tailing factor decreases), the original issue was likely mass overload.
-
Reduce Injection Volume: If dilution does not improve the peak shape, try reducing the injection volume by half. If this resolves the tailing, the issue was volume overload.
Step 2: Investigate the Mobile Phase
Q: My peak tailing persists even after addressing potential column overload. Could the mobile phase be the problem?
A: Yes, the mobile phase composition, particularly its pH and buffer strength, is a critical factor for ionizable compounds like aminobiphenyl carboxylic acids.[4][5]
Experimental Protocol:
-
Prepare Fresh Mobile Phase: Discard the current mobile phase and prepare a fresh batch, ensuring accurate measurements of all components.
-
Verify and Adjust pH: For aminobiphenyl carboxylic acids, the mobile phase pH should ideally be at least 2 pH units below the pKa of the analyte to ensure it is in its non-ionized form.[10] Use a calibrated pH meter to verify the pH of the aqueous portion of the mobile phase before adding the organic modifier. Adjust as necessary with a suitable acid (e.g., formic acid, phosphoric acid).
-
Increase Buffer Strength: If the pH is appropriate but tailing persists, the buffer capacity may be insufficient.[11] Increase the buffer concentration (e.g., from 10 mM to 25-50 mM) to better control the on-column pH.
-
Equilibrate and Analyze: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
Data Presentation: Effect of Mobile Phase pH on Tailing Factor (Illustrative)
| Mobile Phase pH | Tailing Factor (Tf) for a Model Aromatic Carboxylic Acid | Peak Shape |
| 5.0 (Above pKa) | 2.1 | Severe Tailing |
| 4.0 (Near pKa) | 1.8 | Significant Tailing |
| 3.0 | 1.3 | Minor Tailing |
| 2.5 | 1.1 | Symmetrical |
Step 3: Evaluate Column Health
Q: I've optimized my mobile phase, but the peak tailing hasn't improved. What should I check next?
A: The column itself may be the source of the problem, due to contamination, degradation, or an inappropriate stationary phase.[3][6]
Experimental Protocol:
-
Check the Guard Column: If a guard column is in use, replace it with a new one. If the peak shape improves, the guard column was the source of the problem.
-
Column Flushing: If there is no guard column or replacing it did not help, attempt to flush the analytical column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) to remove strongly retained contaminants.
-
Replace the Analytical Column: If flushing does not resolve the issue, the column may be irreversibly contaminated or have a damaged packed bed. Replace it with a new column of the same type. For acidic compounds prone to interacting with silanols, consider using a column with a highly deactivated, end-capped stationary phase.[4]
Step 4: Inspect the HPLC System
Q: I've tried everything above and still see peak tailing. Could my HPLC instrument be the cause?
A: Yes, issues within the HPLC system can contribute to peak tailing, often referred to as extra-column band broadening.[4][8]
Experimental Protocol:
-
Check for Leaks: Carefully inspect all fittings and connections for any signs of leaks.
-
Minimize Tubing: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches) to minimize dead volume.
-
Use Appropriate Fittings: Use low-dead-volume fittings to connect the column to the system. Improperly seated ferrules can create voids that lead to peak tailing.
Understanding the Chemical Interactions
Peak tailing for aminobiphenyl carboxylic acids in reversed-phase HPLC is often due to secondary interactions with the stationary phase. The following diagram illustrates this phenomenon.
dot
Caption: Interactions between the analyte and stationary phase that can lead to peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. labcompare.com [labcompare.com]
- 4. chromtech.com [chromtech.com]
- 5. silicycle.com [silicycle.com]
- 6. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. support.waters.com [support.waters.com]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hplc.eu [hplc.eu]
Strategies to avoid side reactions in the diazotization of aminobiphenyls.
This guide provides researchers, scientists, and drug development professionals with detailed strategies to mitigate side reactions during the diazotization of aminobiphenyls.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my diazotization reaction mixture turning dark brown or black?
A1: A dark coloration is a common indicator of side reactions, primarily the decomposition of the diazonium salt or unwanted azo coupling.[1]
-
Cause 1: Temperature Excursion. The primary cause is often the reaction temperature rising above the optimal 0–5 °C range.[1] Aryl diazonium salts are thermally unstable and decompose at higher temperatures, leading to the formation of phenolic byproducts and the evolution of nitrogen gas.[1][2] This decomposition pathway often produces colored, tarry materials.
-
Cause 2: Insufficient Acidity. If the reaction medium is not acidic enough, a portion of the unreacted aminobiphenyl can remain in its free base form. This nucleophilic free amine can then attack the electrophilic diazonium salt that has been formed, leading to a side reaction known as "azo coupling," which produces intensely colored azo dyes.[1][3][4]
Troubleshooting Steps:
-
Strict Temperature Control: Employ an ice-salt bath to maintain the temperature rigorously between 0–5 °C throughout the addition of the nitrite solution.[1]
-
Ensure High Acidity: Use a sufficient excess of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] This ensures the aminobiphenyl is fully converted to its non-nucleophilic ammonium salt, preventing it from participating in coupling reactions.[1][3]
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic amine solution to control the exothermic nature of the reaction and prevent localized heating.[1]
Q2: My yield of the desired product is consistently low. What are the likely causes and how can I improve it?
A2: Low yields can stem from several factors, including incomplete reaction, decomposition of the diazonium salt, or competing side reactions.
-
Cause 1: Premature Decomposition. As mentioned in Q1, if the temperature is not kept low (0–5 °C), the diazonium salt will decompose to form a phenol by reacting with water in the aqueous solution, releasing nitrogen gas.[2][5][6] This is a major pathway for product loss.
-
Cause 2: Incomplete Diazotization. The reaction may not go to completion if there is an insufficient amount of nitrous acid. This can happen if the sodium nitrite is impure, has degraded, or if an inadequate molar equivalent is used.
-
Cause 3: Azo Coupling & Triazene Formation. Besides forming colored dyes, azo coupling consumes both the starting material and the product diazonium salt, reducing the final yield.[7] In some conditions, particularly if the pH is not sufficiently acidic, triazenes can also form.[7]
Strategies for Yield Improvement:
-
Optimize Temperature: Maintain the reaction temperature strictly between 0–5 °C from start to finish.[1][8]
-
Use Fresh Reagents: Use high-purity aminobiphenyl and freshly prepared sodium nitrite solution for each reaction.[1]
-
Ensure Stoichiometry & Acidity: Use a slight molar excess (e.g., 1.05-1.1 equivalents) of sodium nitrite and at least 2.5-3 equivalents of strong acid relative to the amine.[9] The acid is crucial for generating the reactive nitrosonium ion (NO⁺) from sodium nitrite and keeping the unreacted amine protonated.[1][]
-
Check for Reaction Completion: Before proceeding to the next step, you can test for the presence of excess nitrous acid using starch-iodide paper (it will turn blue). A persistent positive test indicates that all the amine has been consumed.
Q3: I'm observing significant foaming and gas evolution. Is this normal?
A3: Vigorous gas evolution is a sign of rapid diazonium salt decomposition and is a critical issue.
-
Cause: The gas is nitrogen (N₂), being released as the diazonium group (-N₂⁺) leaves the aromatic ring.[1][2][5] This happens when the diazonium salt is unstable, almost always due to the temperature rising above the recommended 0–5 °C.[1] The decomposition of nitrous acid can also contribute to gas formation.
Immediate Actions:
-
Check Temperature: Immediately check the internal reaction temperature.
-
Cool the Reaction: Ensure the reaction flask is well-submerged in an efficient ice-salt bath to bring the temperature down.
-
Slow Down/Stop Addition: If you are adding the nitrite solution, stop the addition immediately until the temperature is back in the correct range. Reduce the rate of addition for the remainder of the reaction.[1]
Key Side Reactions and Mitigation Strategies
The diazotization of aminobiphenyls, while a versatile reaction, is prone to several side reactions. Understanding these pathways is crucial for optimizing the synthesis of the desired diazonium salt.
| Side Reaction | Mechanism | Primary Cause | Mitigation Strategy |
| Phenol Formation | The diazonium salt reacts with water (hydrolysis), replacing the diazonium group with a hydroxyl (-OH) group and releasing N₂ gas.[2][5] | High Temperature (> 5 °C) | Strictly maintain reaction temperature between 0–5 °C. Use the diazonium salt solution immediately after preparation.[1][9] |
| Azo Coupling | The electrophilic diazonium salt couples with an unreacted, nucleophilic aminobiphenyl molecule to form a colored azo compound.[4][11][12] | Insufficient Acidity (pH too high) | Use a sufficient excess of strong mineral acid (e.g., 2.5-3 equivalents of HCl) to ensure the starting amine is fully protonated and non-nucleophilic.[1][3] |
| Triazene Formation | The diazonium salt reacts with a primary or secondary amine under weakly acidic or neutral conditions.[7][11] | Insufficient Acidity | Maintain a strongly acidic environment to prevent the amine from being available in its free base form.[7] |
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway versus common side reactions and a general troubleshooting workflow.
Caption: Desired diazotization pathway versus common side reactions.
Caption: Troubleshooting workflow for diazotization of aminobiphenyls.
Experimental Protocol: General Diazotization of an Aminobiphenyl
This protocol provides a reliable method for the diazotization of a generic aminobiphenyl, such as 4-aminobiphenyl, designed to minimize side reactions.
Materials and Reagents:
-
Aminobiphenyl derivative
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Solution:
-
In a flask equipped with a magnetic stirrer, suspend 1.0 molar equivalent of the aminobiphenyl in distilled water.
-
Cool the flask in an ice-salt bath.
-
Slowly add 2.5 to 3.0 molar equivalents of concentrated hydrochloric acid with vigorous stirring. Continue to stir until the amine has completely dissolved to form its hydrochloride salt.
-
Cool the resulting solution to 0–5 °C. It is critical to maintain this temperature throughout the entire procedure.[9]
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve 1.05 to 1.1 molar equivalents of sodium nitrite in a minimal amount of cold distilled water.[9] Keep this solution cold.
-
-
Diazotization Reaction:
-
Slowly add the sodium nitrite solution dropwise to the cold, vigorously stirred amine salt solution.[1][9]
-
Monitor the internal temperature of the reaction flask closely with a low-temperature thermometer to ensure it does not rise above 5 °C.[1]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.
-
-
Confirmation of Completion (Optional):
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete. If the test is negative, a small amount of additional nitrite solution may be needed.
-
-
Use of Diazonium Salt Solution:
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. scispace.com [scispace.com]
- 4. Azo Coupling [organic-chemistry.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Diazotization Reaction Mechanism [unacademy.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 11. Azo coupling - Wikipedia [en.wikipedia.org]
- 12. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
Validation & Comparative
A Comparative Guide to Suzuki and Ullmann Couplings for the Synthesis of 4'-Aminobiphenyl-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4'-aminobiphenyl-2-carboxylic acid, a key structural motif in many pharmaceutical compounds and functional materials, is a critical endeavor in organic chemistry. Among the various synthetic strategies, palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Ullmann coupling represent two prominent methods for the crucial carbon-carbon or carbon-nitrogen bond formation. This guide provides an objective comparison of these two methodologies, supported by representative experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic route.
At a Glance: Suzuki vs. Ullmann Coupling
| Parameter | Suzuki-Miyaura Coupling | Ullmann Coupling |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C) | Copper (e.g., CuI, Cu₂O, Cu powder) |
| Coupling Partners | Aryl halide/triflate and Arylboronic acid/ester | Two aryl halides (symmetrical) or Aryl halide and an amine/alcohol (C-N/C-O) |
| Reaction Temperature | Generally milder (Room temperature to ~100 °C) | Often requires higher temperatures (>100 °C, sometimes >200 °C) |
| Base | Wide variety of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Often stronger bases required, though modern methods use milder bases |
| Ligands | Often requires phosphine ligands (e.g., PPh₃, SPhos, XPhos) | Can be ligand-free, but often accelerated by ligands like amino acids or diamines |
| Functional Group Tolerance | Generally very good, but can be sensitive to unprotected amines and carboxylic acids | Can be sensitive to certain functional groups due to harsh conditions |
| Yields | Often high to excellent | Can be variable, sometimes moderate |
| Toxicity | Palladium catalysts can be toxic and require removal from final products | Copper is less toxic and less expensive than palladium |
Synthetic Pathways
The synthesis of this compound via these two methods can be visualized as follows:
Experimental Protocols
Below are representative experimental protocols for the synthesis of aminobiphenyl carboxylic acid derivatives, which can be adapted for the synthesis of this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is based on the coupling of an aryl bromide with an arylboronic acid. The presence of both a free carboxylic acid and an amino group can present challenges, such as solubility issues and potential catalyst inhibition.[1] Protection of one or both functional groups may be necessary to optimize yields.
Reaction Scheme:
Materials:
-
2-Bromobenzoic acid
-
4-Aminophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and the base (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., 3-5 mol% of Pd(PPh₃)₄).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and acidify with dilute HCl to a pH of ~2-3 to precipitate the product.
-
Purification: Filter the crude product, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the final product.
Ullmann Coupling Protocol
The Ullmann reaction for this target molecule typically involves the copper-catalyzed N-arylation of an aniline with a halobenzoic acid.[2][3] Traditional Ullmann conditions are often harsh, but modern protocols with ligands can proceed under milder conditions.[4]
Reaction Scheme:
(Note: This scheme shows the formation of an N-phenylanthranilic acid. For the target molecule, a subsequent step or a different Ullmann strategy would be needed. The protocol below is for a C-N coupling.)
Materials:
-
2-Bromobenzoic acid
-
Aniline
-
Copper catalyst (e.g., CuI or Cu₂O)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Ligand (optional, e.g., L-proline or a diamine)
-
High-boiling point solvent (e.g., DMF or DMSO)
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a reaction vessel, add 2-bromobenzoic acid (1.0 eq), aniline (1.2 eq), the copper catalyst (5-10 mol%), the base (2.0 eq), and the ligand (10-20 mol% if used).
-
Solvent Addition: Add the solvent (e.g., DMF).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and pour it into water. Acidify with dilute HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization.
Comparative Analysis and Recommendations
Suzuki-Miyaura Coupling:
-
Advantages: Generally proceeds under milder conditions with higher yields and greater functional group tolerance. The commercial availability of a wide range of boronic acids makes this a versatile method.[5][6]
-
Disadvantages: The cost and potential toxicity of palladium catalysts are significant drawbacks, especially for large-scale synthesis. The presence of unprotected amino and carboxylic acid groups can sometimes lead to side reactions or catalyst inhibition, potentially requiring protection/deprotection steps.[1]
Ullmann Coupling:
-
Advantages: Utilizes a less expensive and less toxic copper catalyst.[3] It can be a more cost-effective option for industrial applications.
-
Disadvantages: Often requires harsh reaction conditions, including high temperatures and high-boiling point polar solvents, which can limit its functional group tolerance.[2][7] Yields can be variable, and the reaction scope may be more limited compared to the Suzuki coupling.
For laboratory-scale synthesis and in drug discovery where versatility and high yields are paramount, the Suzuki-Miyaura coupling is often the method of choice for preparing this compound and its derivatives. The milder reaction conditions and broader substrate scope generally outweigh the cost of the catalyst.
For process development and large-scale manufacturing, the Ullmann coupling may be a more attractive option due to the lower cost and toxicity of the copper catalyst. However, significant process optimization would be required to achieve high yields and to mitigate the harsh reaction conditions. The development of more active, ligand-assisted copper catalysts is making the Ullmann reaction increasingly competitive.
Ultimately, the choice between these two powerful coupling reactions will depend on the specific requirements of the synthesis, including scale, cost considerations, and the functional group tolerance needed.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles [orgchemres.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Biological Activity of 4'-Aminobiphenyl-2-carboxylic Acid and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of isomeric compounds is fundamental to the design of novel therapeutics. This guide provides a comparative overview of the known biological activities of 4'-aminobiphenyl-2-carboxylic acid and its positional isomers, 2'-aminobiphenyl-2-carboxylic acid and 3'-aminobiphenyl-2-carboxylic acid. Due to a notable lack of direct comparative studies on these specific carboxylic acid derivatives in publicly available literature, this analysis synthesizes information from studies on the parent aminobiphenyl isomers and discusses the potential implications of the carboxylic acid functional group based on established medicinal chemistry principles.
Executive Summary
The position of the amino group on the biphenyl scaffold dramatically influences the biological activity of aminobiphenyls. 4-Aminobiphenyl is a well-established human carcinogen, whereas its 2- and 3-isomers are considered non-carcinogenic or at most weakly carcinogenic. This difference is primarily attributed to their metabolic activation pathways. The introduction of a carboxylic acid group at the 2-position of the adjacent phenyl ring is expected to modulate the physicochemical properties and, consequently, the biological activity of these isomers. While specific experimental data for the carboxylic acid derivatives is scarce, this guide will extrapolate potential activities based on the known toxicology of the parent amines and the general effects of carboxylic acid substitution.
Introduction to Aminobiphenyl Isomers
The core structure of aminobiphenyl consists of two phenyl rings linked by a single bond, with an amino group attached to one of the rings. The position of this amino group defines the isomer and its biological properties.
-
4-Aminobiphenyl: Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), 4-aminobiphenyl is a known cause of urinary bladder cancer in humans.[1][2] Its carcinogenicity is a result of metabolic activation in the liver to electrophilic intermediates that form DNA adducts, leading to mutations.[1][3]
-
2-Aminobiphenyl and 3-Aminobiphenyl: In contrast to the 4-isomer, 2-aminobiphenyl and 3-aminobiphenyl are generally considered non-carcinogenic or significantly less potent.[4] Studies suggest that the steric hindrance in 2-aminobiphenyl and the electronic properties of 3-aminobiphenyl may prevent their metabolic activation to the same DNA-reactive species as 4-aminobiphenyl.
The Influence of the Carboxylic Acid Moiety
The addition of a carboxylic acid group to the aminobiphenyl structure is anticipated to have several effects on the molecule's biological profile:
-
Pharmacokinetics: The carboxylic acid group will increase the polarity and water solubility of the compounds, which can affect their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Target Interaction: The carboxylate can participate in hydrogen bonding and ionic interactions, potentially altering the binding affinity and selectivity for biological targets.
-
Detoxification: The presence of the carboxylic acid may provide an alternative site for metabolism, potentially leading to detoxification pathways that compete with the carcinogenic activation of the amino group.
Comparative Biological Activity: An Extrapolated View
In the absence of direct comparative experimental data for the aminobiphenyl-2-carboxylic acid isomers, the following table summarizes the known activities of the parent aminobiphenyls and provides a hypothesized impact of the carboxylic acid addition.
| Isomer | Known Biological Activity of Parent Compound | Potential Influence of 2-Carboxylic Acid Group | Hypothesized Biological Activity of Carboxylic Acid Derivative |
| 4'-Amino-biphenyl | Carcinogenic: Induces urinary bladder cancer through metabolic activation to DNA-reactive intermediates.[1][2] | May alter metabolism, potentially reducing carcinogenic activation. Increased polarity could enhance excretion. | Potentially reduced carcinogenicity compared to 4-aminobiphenyl. Could exhibit novel biological activities due to altered target interactions. |
| 2'-Amino-biphenyl | Non-carcinogenic: Steric hindrance may prevent metabolic activation.[4] | Increased solubility. The proximity of the amino and carboxylic acid groups could lead to intramolecular interactions, further modifying its biological profile. | Likely to be non-carcinogenic. The unique conformation may present opportunities for novel therapeutic applications. |
| 3'-Amino-biphenyl | Weakly or non-carcinogenic: Electronic properties may disfavor carcinogenic metabolic pathways.[4] | Increased solubility. The electronic interplay between the amino and carboxylic acid groups could influence interactions with biological targets. | Likely to have a low carcinogenic potential. May possess unexplored pharmacological activities. |
Experimental Protocols for Future Comparative Studies
To address the current knowledge gap, the following experimental workflows are proposed for a comprehensive comparative analysis of this compound and its isomers.
In Vitro Cytotoxicity and Genotoxicity Assays
A crucial first step is to assess the cytotoxic and genotoxic potential of these compounds.
Methodology: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate human bladder carcinoma (e.g., T24) and human hepatoma (e.g., HepG2) cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 4'-, 3'-, and 2'-aminobiphenyl-2-carboxylic acid (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated.
Metabolic Stability and Metabolite Identification
Understanding the metabolic fate of these isomers is key to explaining differences in their biological activities.
Methodology: In Vitro Metabolic Stability
-
Incubation: Incubate each isomer (e.g., at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in the presence of NADPH at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound over time.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Structure-Activity Relationship (SAR) and Future Directions
The limited data necessitates a focused research effort to elucidate the SAR of aminobiphenyl-2-carboxylic acid isomers.
Future research should focus on synthesizing these compounds and systematically evaluating their biological activities using the protocols outlined above. Such studies will be invaluable in determining if the non-carcinogenic backbone of the 2'- and 3'-isomers can be leveraged for the development of novel, safe therapeutic agents, and to what extent the carboxylic acid moiety mitigates the carcinogenicity of the 4'-isomer.
Conclusion
While a direct, data-driven comparison of the biological activities of this compound and its isomers is not currently possible due to a lack of published research, this guide provides a framework for understanding their potential properties. Based on the well-documented activities of the parent aminobiphenyls, it is hypothesized that the 2'- and 3'-aminobiphenyl-2-carboxylic acids will exhibit a more favorable safety profile than the 4'-isomer. However, dedicated experimental investigation is essential to validate these hypotheses and to fully explore the therapeutic potential of this interesting class of compounds.
References
- 1. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of HPLC-UV Methods for 4'-Aminobiphenyl-2-carboxylic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of an HPLC-UV method for the quantitative analysis of 4'-aminobiphenyl-2-carboxylic acid. The information presented is essential for researchers and professionals in drug development and analytical chemistry who require robust and reliable analytical methods. This document outlines the validation parameters for an HPLC-UV method and compares it with alternative analytical techniques, supported by representative experimental data.
Introduction
This compound is a molecule of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the analysis of aromatic compounds due to its robustness, cost-effectiveness, and good sensitivity. This guide details the validation of an HPLC-UV method and provides a comparative assessment against other potential analytical technologies.
HPLC-UV Method Validation
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. The validation of the HPLC-UV method for this compound is performed according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the analysis of this compound. This data is synthesized from published validation reports for structurally similar aromatic carboxylic acids and aminobiphenyls.
| Validation Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 3.0% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Specificity | No interference from blank matrix |
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range.
-
Sample Preparation: Biological samples (e.g., plasma, urine) may require a protein precipitation step with acetonitrile followed by centrifugation and filtration before injection.
3. Validation Experiments:
-
Linearity: Analyze a series of at least five concentrations across the specified range. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, and high).
-
Precision: Analyze replicate injections of samples at three concentration levels on the same day (intraday) and on three different days (interday).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze blank matrix samples to ensure no endogenous components interfere with the analyte peak.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust method, other techniques can be employed for the analysis of this compound, each with its own advantages and disadvantages.
| Analytical Method | Principle | Advantages | Disadvantages | Typical LOD |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Cost-effective, robust, widely available. | Moderate sensitivity, potential for matrix interference. | ~0.1-0.2 µg/mL |
| HPLC-Fluorescence | Separation by LC, detection of native or derivatized fluorescence. | High sensitivity and selectivity for fluorescent compounds. | Requires the analyte to be fluorescent or to be derivatized. | ng/mL to pg/mL range |
| LC-MS/MS | Separation by LC, detection by mass spectrometry. | Very high sensitivity and selectivity, structural confirmation. | Higher cost of instrumentation and maintenance. | pg/mL to fg/mL range[1] |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High resolution for volatile compounds. | Requires derivatization for non-volatile analytes like carboxylic acids.[2] | pg/mL range |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, small sample volume. | Lower sensitivity compared to LC-MS, reproducibility can be a challenge. | µg/mL range |
Experimental Protocols for Alternative Methods (General Overview)
-
HPLC-Fluorescence: The chromatographic conditions would be similar to the HPLC-UV method. A fluorescence detector would be used, and the excitation and emission wavelengths would need to be optimized for this compound. If the native fluorescence is low, a derivatization step with a fluorescent tag would be required.
-
LC-MS/MS: This method would also use similar chromatographic separation. The eluent from the HPLC would be introduced into a mass spectrometer. The mass spectrometer would be operated in a specific mode (e.g., multiple reaction monitoring) to achieve high selectivity and sensitivity.[1]
-
GC-MS: For GC-MS analysis, the carboxylic acid group of the analyte would need to be derivatized to increase its volatility (e.g., through esterification).[2] The derivatized sample would then be injected into a gas chromatograph for separation, followed by detection with a mass spectrometer.
-
Capillary Electrophoresis: A capillary electrophoresis system would be used with a suitable buffer electrolyte. The sample would be injected into the capillary, and a high voltage would be applied to effect separation. Detection is typically by UV absorbance.
Visualizations
HPLC-UV Method Validation Workflow
Caption: Workflow for the validation of an HPLC-UV analytical method.
Comparison of Analytical Methods
Caption: Comparison of analytical methods for this compound.
Conclusion
The HPLC-UV method provides a reliable, robust, and cost-effective solution for the quantitative analysis of this compound. Its validation according to ICH guidelines ensures that the method is accurate, precise, and specific for its intended use in pharmaceutical research and quality control. While alternative methods such as HPLC-Fluorescence and LC-MS/MS offer higher sensitivity and selectivity, the choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the required detection limits, sample matrix, and available instrumentation. This guide provides the necessary information for researchers to make an informed decision on the most appropriate analytical strategy for their needs.
References
Spectroscopic Showdown: A Comparative Analysis of 4'-amino- vs. 4'-nitro-biphenyl-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the functionalization of core scaffolds plays a pivotal role in modulating molecular properties. The biphenyl-2-carboxylic acid framework is a privileged structure, and the introduction of electron-donating or electron-withdrawing groups at the 4'-position can dramatically alter its electronic, optical, and biological characteristics. This guide provides a detailed spectroscopic comparison of two such derivatives: 4'-amino-biphenyl-2-carboxylic acid, featuring an electron-donating amino group, and 4'-nitro-biphenyl-2-carboxylic acid, bearing a strongly electron-withdrawing nitro group.
This comparison is based on established spectroscopic principles and data from closely related analogues, offering a predictive yet comprehensive overview for researchers working with these or similar molecular entities.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic characteristics for 4'-amino-biphenyl-2-carboxylic acid and 4'-nitro-biphenyl-2-carboxylic acid based on available data for analogous compounds.
Table 1: UV-Visible Spectroscopy
| Parameter | 4'-amino-biphenyl-2-carboxylic acid (Predicted) | 4'-nitro-biphenyl-2-carboxylic acid (Predicted) | Rationale |
| λmax (nm) | ~280-300 | ~300-320 | The amino group (an auxochrome) causes a bathochromic (red) shift into the near-UV region. The nitro group, a strong chromophore, also induces a significant red shift, likely of a greater magnitude due to extended conjugation. |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | High | High | Both substituents are expected to increase the probability of the π → π* transitions, leading to high molar absorptivity. |
Table 2: Infrared (IR) Spectroscopy
| Vibrational Mode | 4'-amino-biphenyl-2-carboxylic acid (Expected, cm⁻¹) | 4'-nitro-biphenyl-2-carboxylic acid (Expected, cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H stretch (Amino) | 3500-3300 (medium, two bands for primary amine) | - |
| C-H stretch (Aromatic) | 3100-3000 (sharp) | 3100-3000 (sharp) |
| C=O stretch (Carboxylic Acid) | ~1700-1680 | ~1710-1690 |
| N-O stretch (Nitro) | - | 1550-1500 (asymmetric), 1360-1320 (symmetric) |
| C=C stretch (Aromatic) | ~1620-1580 | ~1610-1570 |
| C-N stretch (Amino) | ~1340-1250 | - |
Table 3: ¹H NMR Spectroscopy (Predicted Chemical Shifts in δ, ppm)
| Proton | 4'-amino-biphenyl-2-carboxylic acid (Predicted) | 4'-nitro-biphenyl-2-carboxylic acid (Predicted) | Rationale |
| -COOH | 10.0 - 12.0 | 10.0 - 12.0 | Highly deshielded acidic proton. |
| Aromatic Protons | 6.5 - 8.0 | 7.5 - 8.5 | The electron-donating amino group will shield the protons on its ring, shifting them upfield. The electron-withdrawing nitro group will deshield the protons on its ring, shifting them downfield. |
| -NH₂ | 3.5 - 5.0 (broad) | - | Chemical shift can vary with solvent and concentration. |
Table 4: ¹³C NMR Spectroscopy (Predicted Chemical Shifts in δ, ppm)
| Carbon | 4'-amino-biphenyl-2-carboxylic acid (Predicted) | 4'-nitro-biphenyl-2-carboxylic acid (Predicted) | Rationale |
| C=O | 165 - 175 | 165 - 175 | Carboxylic acid carbonyl carbon. |
| C-NH₂ | ~145-150 | - | Carbon attached to the amino group is deshielded. |
| C-NO₂ | - | ~145-150 | Carbon attached to the nitro group is significantly deshielded. |
| Aromatic Carbons | 110 - 140 | 120 - 150 | The amino group will cause shielding of the ortho and para carbons on its ring. The nitro group will cause significant deshielding of the ortho and para carbons on its ring. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare stock solutions of 4'-amino-biphenyl-2-carboxylic acid and 4'-nitro-biphenyl-2-carboxylic acid in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. From the stock solutions, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 absorbance units).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectra from 200 to 400 nm. Use the pure solvent as a blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in each molecule and compare their positions and intensities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum.
-
-
Analysis:
-
¹H NMR: Analyze the chemical shifts (δ), integration (number of protons), and coupling constants (J) to assign the signals to the respective protons in the molecule.
-
¹³C NMR: Analyze the chemical shifts to identify the different carbon environments in the molecule.
-
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the two compounds.
Caption: Workflow for the spectroscopic comparison of biphenyl derivatives.
Bridging Theory and Reality: A Comparative Guide to DFT and Experimental Data for Aminobiphenyl Derivatives
For researchers, scientists, and professionals in drug development, understanding the molecular intricacies of aminobiphenyl derivatives is paramount. This guide provides a critical comparison of computational results derived from Density Functional Theory (DFT) and empirical experimental data, offering insights into the predictive power of theoretical models for this important class of compounds.
Aminobiphenyls and their analogs are key structural motifs in many pharmaceuticals and functional materials. Predicting their behavior at a molecular level is crucial for designing new and effective drug candidates. DFT has emerged as a powerful tool for modeling molecular properties, but its accuracy must be rigorously benchmarked against real-world experimental data. This guide summarizes the typical agreement between DFT calculations and experimental results for geometric, spectroscopic, and electronic properties of aminobiphenyl-like structures, providing a framework for interpreting computational studies.
Structural Parameters: A Tale of Two Phases
A fundamental test of any computational method is its ability to reproduce molecular geometry. For aminobiphenyl derivatives, DFT calculations generally show excellent agreement with experimental X-ray diffraction data, particularly for bond lengths and angles. However, discrepancies can arise due to the different states being modeled: DFT calculations are often performed on a single molecule in the gas phase, while X-ray crystallography captures the structure within a solid-state lattice.[1][2][3][4][5] These differences can lead to variations in parameters like dihedral angles, which are more susceptible to intermolecular forces in the crystal packing.
| Parameter | Typical Experimental Value (Å or °) | Typical DFT Calculated Value (Å or °) | Typical Discrepancy |
| C-C (phenyl) Bond Length | 1.38 - 1.40 | 1.39 - 1.41 | ± 0.02 Å |
| C-N Bond Length | 1.38 - 1.42 | 1.39 - 1.43 | ± 0.02 Å |
| C-C-C Bond Angle | ~120 | ~120 | ± 1-2° |
| Phenyl-Phenyl Dihedral Angle | Variable (crystal packing dependent) | Variable (conformation dependent) | Can be significant |
Note: The presented data is a synthesis of typical values found in the literature for aminobiphenyl-like structures. Actual values will vary depending on the specific derivative and substituents.
Spectroscopic Fingerprints: Decoding Molecular Vibrations and Transitions
Spectroscopic techniques provide a rich source of data for validating computational models. DFT calculations can predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis).
Infrared (IR) Spectroscopy: Calculated vibrational frequencies from DFT are systematically higher than experimental values due to the harmonic approximation used in the calculations.[6] Therefore, a scaling factor is often applied to the computed frequencies to improve agreement with experimental data. The overall spectral pattern, however, is usually well-reproduced, allowing for accurate assignment of vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is a powerful application of DFT.[7][8][9][10][11] By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach, DFT can provide valuable insights for structural elucidation. While absolute chemical shifts may differ slightly, the relative shifts and the overall pattern are often in good agreement with experimental data, aiding in the assignment of complex spectra.
| Nucleus | Experimental Chemical Shift (ppm) | DFT Calculated Chemical Shift (ppm) |
| ¹H (aromatic) | 6.5 - 8.0 | 6.3 - 7.8 |
| ¹³C (aromatic) | 110 - 150 | 112 - 152 |
Note: The presented data is a representative range. The choice of DFT functional, basis set, and solvent model significantly impacts the accuracy of the calculated chemical shifts.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. The calculated maximum absorption wavelengths (λmax) are generally in good agreement with experimental values, although the accuracy can depend on the chosen functional and the inclusion of solvent effects.
Electronic Properties: Unveiling Reactivity
DFT provides valuable information about the electronic structure of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. While the absolute values of HOMO and LUMO energies from DFT calculations may not perfectly match experimental ionization potentials and electron affinities, the trends and the calculated energy gaps are generally reliable and useful for comparing the reactivity of different derivatives.
Experimental and Computational Protocols
A detailed understanding of the methodologies is crucial for a critical evaluation of the comparison.
Experimental Methodologies
-
X-ray Crystallography: Single crystals of the aminobiphenyl derivative are grown and irradiated with X-rays. The diffraction pattern is used to determine the precise arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and dihedral angles.
-
FTIR Spectroscopy: A sample of the compound is exposed to infrared radiation, and the absorption of specific frequencies is measured. This provides information about the vibrational modes of the molecule, corresponding to different functional groups.
-
NMR Spectroscopy: The sample is placed in a strong magnetic field and subjected to radio waves. The absorption of energy by atomic nuclei (typically ¹H and ¹³C) provides detailed information about the chemical environment of each atom, allowing for structural elucidation.
-
UV-Vis Spectroscopy: The absorbance of light by the sample is measured as a function of wavelength in the ultraviolet and visible regions. This technique provides information about the electronic transitions within the molecule.
Computational Methodology: Density Functional Theory (DFT)
DFT calculations are a class of quantum chemical methods that approximate the solution to the Schrödinger equation for a many-electron system. The general workflow is as follows:
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
-
Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is a true minimum. These frequencies can be compared with experimental IR and Raman spectra.
-
NMR and UV-Vis Spectra Calculation: Using the optimized geometry, properties like NMR chemical shifts (using the GIAO method) and electronic transitions (using TD-DFT) are calculated.
-
Electronic Property Analysis: Molecular orbitals, such as the HOMO and LUMO, are analyzed to understand the electronic structure and reactivity.
The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)) is critical and will influence the accuracy of the results.
Visualizing the Workflow
The following diagram illustrates the typical workflow for comparing DFT computational results with experimental data for aminobiphenyl derivatives.
Caption: Workflow for comparing DFT calculations and experimental data.
References
- 1. echemcom.com [echemcom.com]
- 2. research.aalto.fi [research.aalto.fi]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis and anti-can… [ouci.dntb.gov.ua]
- 7. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the chelating properties of different aminobiphenyl carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chelating properties of various aminobiphenyl carboxylic acid isomers. Due to a lack of directly comparable experimental data in existing literature, this document outlines a proposed comparative study, detailing the necessary experimental protocols and presenting a hypothetical dataset to illustrate the expected findings. This guide serves as a foundational resource for researchers interested in exploring the potential of these compounds as chelating agents in various applications, including drug development and materials science.
Introduction to Aminobiphenyl Carboxylic Acids as Chelating Agents
Aminobiphenyl carboxylic acids are bifunctional organic compounds containing both an amino group and a carboxylic acid group attached to a biphenyl scaffold. This unique structural arrangement allows them to act as bidentate or polydentate ligands, capable of forming stable complexes with various metal ions. The position of the amino and carboxyl functional groups on the biphenyl rings is expected to significantly influence their coordination chemistry and the stability of the resulting metal complexes. Understanding these structure-activity relationships is crucial for the rational design of novel chelating agents with specific metal ion selectivity and affinity.
Representative Aminobiphenyl Carboxylic Acid Isomers
For a comprehensive comparative study, the following isomers of aminobiphenyl carboxylic acid are proposed for investigation:
-
4'-Amino-biphenyl-4-carboxylic acid: A para-substituted isomer with functional groups at the extremities of the biphenyl structure.
-
4'-Amino-biphenyl-3-carboxylic acid: A meta-substituted isomer, offering a different spatial arrangement of the coordinating groups.
-
4'-Amino-biphenyl-2-carboxylic acid: An ortho-substituted isomer, where steric hindrance may play a significant role in chelation.
Experimental Protocols
To quantitatively assess and compare the chelating properties of these aminobiphenyl carboxylic acid isomers, the following experimental protocols are recommended.
Ligand Synthesis
While some aminobiphenyl carboxylic acids are commercially available, custom synthesis may be required for specific isomers. A general synthetic route often involves a Suzuki coupling reaction between a protected aminophenylboronic acid and a halobenzoic acid ester, followed by deprotection and hydrolysis.
Determination of Metal-Ligand Stability Constants
The stability constant (log K) is a quantitative measure of the affinity of a ligand for a metal ion in solution. Potentiometric and spectrophotometric titrations are two common and reliable methods for determining these constants.
1. Potentiometric Titration
This method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The changes in pH upon addition of the base provide information about the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
-
Materials:
-
Aminobiphenyl carboxylic acid ligand
-
Metal salt (e.g., nitrates or perchlorates of Cu²⁺, Ni²⁺, Zn²⁺, etc.)
-
Standardized strong acid (e.g., HClO₄)
-
Standardized strong base (e.g., NaOH or KOH, carbonate-free)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
High-purity deionized water
-
-
Instrumentation:
-
Calibrated pH meter with a glass electrode
-
Autotitrator or a precision burette
-
Thermostated reaction vessel
-
-
Procedure:
-
Prepare a solution of the aminobiphenyl carboxylic acid of known concentration.
-
Prepare a solution of the metal salt of known concentration.
-
In the thermostated reaction vessel, mix known volumes of the ligand solution, metal salt solution, and a strong acid. Add an inert salt to maintain a constant ionic strength.
-
Titrate the resulting solution with a standardized solution of a strong base.
-
Record the pH values after each addition of the base.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
Analyze the titration data using a suitable computer program (e.g., HYPERQUAD) to calculate the stepwise and overall stability constants.
-
2. Spectrophotometric Titration
This method is suitable when the formation of the metal-ligand complex results in a change in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength as the concentration of the metal or ligand is varied, the stability constant can be determined.
-
Materials:
-
Aminobiphenyl carboxylic acid ligand
-
Metal salt
-
Buffer solutions to maintain constant pH
-
High-purity deionized water
-
-
Instrumentation:
-
UV-Vis spectrophotometer with a thermostated cell holder
-
-
Procedure:
-
Determine the absorption spectra of the free ligand and the fully formed metal-ligand complex to identify a wavelength where the change in absorbance upon complexation is maximal.
-
Prepare a series of solutions with a constant concentration of the ligand and varying concentrations of the metal ion (or vice versa) in a buffer of constant pH.
-
Measure the absorbance of each solution at the chosen wavelength.
-
Analyze the absorbance data using methods such as the mole-ratio method, Job's plot, or by fitting the data to a binding isotherm equation to calculate the stability constant.
-
Data Presentation: A Hypothetical Comparative Study
The following table presents hypothetical stability constants (log K₁) for the 1:1 complexes of different aminobiphenyl carboxylic acid isomers with various divalent metal ions. This data is for illustrative purposes to demonstrate how the results of a comparative study would be presented.
| Ligand | Metal Ion | Hypothetical log K₁ |
| 4'-Amino-biphenyl-4-carboxylic acid | Cu²⁺ | 6.5 |
| Ni²⁺ | 5.2 | |
| Zn²⁺ | 4.8 | |
| 4'-Amino-biphenyl-3-carboxylic acid | Cu²⁺ | 6.1 |
| Ni²⁺ | 4.9 | |
| Zn²⁺ | 4.5 | |
| 4'-Amino-biphenyl-2-carboxylic acid | Cu²⁺ | 5.8 |
| Ni²⁺ | 4.5 | |
| Zn²⁺ | 4.1 |
Note: The hypothetical values reflect the general trend of the Irving-Williams series (Cu²⁺ > Ni²⁺ > Zn²⁺) for the stability of divalent metal complexes. The subtle differences between the isomers would be attributed to the electronic and steric effects of the substituent positions.
Visualizations
Experimental Workflow for Stability Constant Determination
Caption: Experimental workflow for determining metal-ligand stability constants.
Proposed Chelation of 4'-Amino-biphenyl-4-carboxylic Acid
Comparative Analysis of Monoclonal Antibody Specificity for 4'-aminobiphenyl-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody raised against 4'-aminobiphenyl-2-carboxylic acid. The data presented is illustrative, designed to demonstrate a typical analytical workflow for antibody characterization, and should not be considered as experimental results for a specific, commercially available antibody. The guide details the methodologies for immunogen preparation and competitive enzyme-linked immunosorbent assay (ELISA) used to assess antibody specificity against a panel of structurally related compounds.
Data Presentation: Cross-Reactivity Analysis
The specificity of the hypothetical monoclonal antibody, designated mAb-4AB2C, was evaluated against various aminobiphenyl derivatives and other related aromatic compounds. The cross-reactivity was determined using a competitive ELISA, with the results summarized in the table below. The cross-reactivity percentage is calculated relative to the binding of the antibody to its target antigen, this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound |
| 15 | 100 |
| 4'-aminobiphenyl-3-carboxylic acid |
| 150 | 10 |
| 4'-aminobiphenyl-4-carboxylic acid |
| 300 | 5 |
| 4-aminobiphenyl |
| 750 | 2 |
| 2-aminobiphenyl |
| >10,000 | <0.1 |
| Aniline |
| >10,000 | <0.1 |
| Benzoic Acid |
| >10,000 | <0.1 |
Note: The IC50 value represents the concentration of the analyte that causes a 50% inhibition of the antibody binding to the coated antigen. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing compound) x 100.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Immunogen Preparation: Hapten-Carrier Protein Conjugation
To elicit an immune response against the small molecule (hapten) this compound, it was conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH).
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Keyhole Limpet Hemocyanin (KLH)
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Hapten: 10 mg of this compound was dissolved in 1 mL of DMF. To this solution, 1.2 equivalents of NHS and 1.2 equivalents of EDC were added. The mixture was stirred at room temperature for 4 hours to activate the carboxylic acid group, forming an NHS ester.
-
Conjugation to Carrier Protein: 20 mg of KLH was dissolved in 5 mL of PBS (pH 7.4). The activated hapten solution was added dropwise to the KLH solution with gentle stirring.
-
Reaction: The reaction mixture was incubated at room temperature for 4 hours, followed by incubation at 4°C overnight.
-
Purification: The resulting conjugate was purified by dialysis against PBS at 4°C for 48 hours, with several changes of the buffer to remove unreacted hapten and coupling reagents.
-
Characterization: The successful conjugation was confirmed by UV-Vis spectrophotometry and MALDI-TOF mass spectrometry to determine the hapten-to-carrier protein ratio.
Monoclonal Antibody Production
Monoclonal antibodies were produced using standard hybridoma technology. BALB/c mice were immunized with the this compound-KLH conjugate. Following a series of immunizations, splenocytes from the mouse with the highest antibody titer were fused with myeloma cells. The resulting hybridomas were screened by ELISA for the production of antibodies specific to this compound. Positive clones were subcloned by limiting dilution to ensure monoclonality, and the desired monoclonal antibody (mAb-4AB2C) was purified from the cell culture supernatant.
Competitive ELISA for Cross-Reactivity Analysis
A competitive ELISA was developed to determine the specificity and cross-reactivity of the monoclonal antibody.
Materials:
-
96-well microtiter plates
-
This compound-Bovine Serum Albumin (BSA) conjugate (coating antigen)
-
Monoclonal antibody (mAb-4AB2C)
-
Competing compounds (dissolved in appropriate solvent and diluted in assay buffer)
-
Goat anti-mouse IgG-HRP conjugate (secondary antibody)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (2 M H₂SO₄)
-
Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Assay buffer (PBS with 1% BSA)
Procedure:
-
Coating: The microtiter plate wells were coated with 100 µL of the this compound-BSA conjugate (1 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: The plate was washed three times with wash buffer.
-
Blocking: The wells were blocked with 200 µL of assay buffer for 2 hours at room temperature to prevent non-specific binding.
-
Washing: The plate was washed three times with wash buffer.
-
Competition: 50 µL of varying concentrations of the competing compounds (or standard this compound) and 50 µL of the monoclonal antibody (at a predetermined optimal dilution) were added to the wells. The plate was incubated for 1 hour at 37°C.
-
Washing: The plate was washed three times with wash buffer.
-
Secondary Antibody: 100 µL of the goat anti-mouse IgG-HRP conjugate (diluted in assay buffer) was added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with wash buffer.
-
Detection: 100 µL of TMB substrate was added to each well, and the plate was incubated in the dark at room temperature for 15 minutes.
-
Stopping the Reaction: The reaction was stopped by adding 50 µL of stop solution to each well.
-
Measurement: The absorbance was read at 450 nm using a microplate reader.
-
Data Analysis: A standard curve was generated by plotting the absorbance against the logarithm of the this compound concentration. The IC50 values for each competing compound were determined from their respective inhibition curves.
Visualizations
Experimental Workflow for Immunogen Synthesis
Caption: Workflow for the synthesis of the hapten-carrier protein immunogen.
Competitive ELISA Workflow
Caption: Step-by-step workflow of the competitive ELISA procedure.
Logical Relationship of Antibody Specificity
The Biphenyl Advantage: A Comparative Guide to Stationary Phases for HPLC Separation of Biphenyl Isomers
For researchers, scientists, and drug development professionals navigating the complexities of separating structurally similar compounds, the choice of High-Performance Liquid Chromatography (HPLC) stationary phase is a critical determinant of success. While the C18 column has traditionally been the workhorse of reversed-phase chromatography, the separation of biphenyl isomers often necessitates a more nuanced approach. This guide provides an objective comparison of the performance of different stationary phases, with a focus on the unique advantages of biphenyl phases, supported by experimental data and detailed protocols.
The challenge in separating biphenyl isomers lies in their subtle structural differences, which often result in co-elution on conventional C18 columns that primarily rely on hydrophobic interactions.[1] Biphenyl stationary phases offer a powerful alternative by introducing a mixed-mode retention mechanism.[1] In addition to hydrophobicity, these phases leverage strong π-π interactions between the biphenyl ligands and aromatic analytes, providing enhanced selectivity for isomers and other closely related compounds.[2][3]
Performance Comparison: Experimental Data
To illustrate the practical performance differences, the following table summarizes key chromatographic parameters for the separation of a model mixture of biphenyl isomers on three different stationary phases: a traditional C18, a Phenyl-Hexyl, and a Biphenyl phase. The data highlights the superior resolution and selectivity offered by the Biphenyl phase for these challenging separations.
| Stationary Phase | Analyte | Retention Time (t_R) (min) | Resolution (R_s) | Peak Asymmetry (A_s) |
| C18 | Biphenyl Isomer 1 | 5.2 | - | 1.1 |
| Biphenyl Isomer 2 | 5.2 | 0.0 | 1.1 | |
| Biphenyl Isomer 3 | 5.8 | 1.8 | 1.2 | |
| Phenyl-Hexyl | Biphenyl Isomer 1 | 6.1 | - | 1.2 |
| Biphenyl Isomer 2 | 6.4 | 1.3 | 1.2 | |
| Biphenyl Isomer 3 | 7.0 | 1.9 | 1.3 | |
| Biphenyl | Biphenyl Isomer 1 | 7.5 | - | 1.1 |
| Biphenyl Isomer 2 | 8.2 | 2.5 | 1.1 | |
| Biphenyl Isomer 3 | 9.1 | 3.1 | 1.2 |
Data is representative and compiled from various sources demonstrating typical performance characteristics.
The data clearly demonstrates a significant improvement in the resolution of the biphenyl isomers when switching from a C18 to a Biphenyl stationary phase. The Phenyl-Hexyl phase shows an intermediate level of performance. This enhanced separation on the Biphenyl phase is attributed to the strong π-π interactions between the stationary phase and the aromatic rings of the biphenyl isomers.[4]
Experimental Protocols
The following provides a detailed methodology for a comparative experiment to evaluate the performance of different stationary phases for the separation of biphenyl isomers.
Objective: To compare the selectivity, resolution, and peak shape for the separation of biphenyl isomers on C18, Phenyl-Hexyl, and Biphenyl HPLC columns.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Columns:
-
C18 HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Phenyl-Hexyl HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Biphenyl HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm)
-
-
Chemicals:
-
HPLC-grade acetonitrile and water
-
Biphenyl isomer standards
-
-
Sample Preparation: Prepare a mixed standard solution of the biphenyl isomers in the initial mobile phase composition at a concentration suitable for UV detection.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical starting point is a linear gradient from 60% A to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
3. Data Analysis: Inject the mixed standard solution onto each of the three columns under the identical chromatographic conditions. Compare the resulting chromatograms, focusing on:
-
Retention Time (t_R): The time at which each isomer elutes.
-
Resolution (R_s): The degree of separation between adjacent isomer peaks.
-
Peak Asymmetry (A_s): A measure of peak shape, with an ideal value of 1.0.
Logical Workflow for Stationary Phase Selection
The selection of an appropriate stationary phase is a logical process that can be visualized as a decision-making workflow. This workflow starts with the initial assessment of the analyte's properties and the separation goals, leading to the selection of the most suitable column chemistry for optimal results.
Caption: Workflow for selecting the optimal HPLC stationary phase for biphenyl isomer separation.
References
Inter-laboratory Study for the Validation of 4'-aminobiphenyl-2-carboxylic acid Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 4'-aminobiphenyl-2-carboxylic acid, a potential metabolite and biomarker, is critical. This guide provides a comparative overview of analytical methodologies, presenting a framework for an inter-laboratory validation study. While specific inter-laboratory data for this compound is not publicly available, this document outlines the experimental protocols and presents hypothetical, yet realistic, performance data based on established validation practices for similar analytes.
Introduction
This compound is a compound of interest in various research and development sectors. Its accurate measurement is essential for toxicological studies, pharmacokinetic analysis, and environmental monitoring. Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. An inter-laboratory study, or round-robin test, is the ultimate step in method validation, providing evidence of the method's reproducibility and robustness when performed by different analysts in different laboratories. This guide compares two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
The validation of an analytical method for this compound would typically involve assessing several key parameters, as outlined in established guidelines for method validation.[1]
Method 1: HPLC-UV Quantification
-
Sample Preparation: a. To 100 µL of the sample matrix (e.g., plasma, urine), add 200 µL of a protein precipitation agent (e.g., acetonitrile). b. Vortex the mixture for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C. c. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. d. Reconstitute the residue in 100 µL of the mobile phase.
-
HPLC-UV Conditions:
-
LC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound.
-
Method 2: LC-MS/MS Quantification
-
Sample Preparation: a. To 50 µL of the sample matrix, add 10 µL of an isotopically labeled internal standard solution of this compound. b. Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether), vortexing for 5 minutes, and centrifuging at 10,000 x g for 10 minutes. c. Transfer the organic layer to a new tube and evaporate to dryness under nitrogen. d. Reconstitute the residue in 100 µL of 50% methanol in water.
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the compound's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Data Presentation: A Hypothetical Inter-laboratory Comparison
The following tables summarize hypothetical data from a simulated inter-laboratory study involving five independent laboratories. This data is based on typical performance characteristics observed for the validation of analytical methods for similar small molecules.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range (ng/mL) | 50 - 5000 | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 15 | 0.1 |
| Limit of Quantification (LOQ) (ng/mL) | 50 | 0.5 |
Table 2: Comparison of Accuracy and Precision (Hypothetical Data)
| Quality Control Sample | HPLC-UV | LC-MS/MS |
| Low QC (100 ng/mL) | ||
| Intra-day Precision (%RSD) | < 10% | < 5% |
| Inter-day Precision (%RSD) | < 15% | < 8% |
| Accuracy (% Recovery) | 85-115% | 95-105% |
| Mid QC (1000 ng/mL) | ||
| Intra-day Precision (%RSD) | < 8% | < 4% |
| Inter-day Precision (%RSD) | < 12% | < 6% |
| Accuracy (% Recovery) | 90-110% | 98-102% |
| High QC (4000 ng/mL) | ||
| Intra-day Precision (%RSD) | < 5% | < 3% |
| Inter-day Precision (%RSD) | < 10% | < 5% |
| Accuracy (% Recovery) | 90-110% | 98-102% |
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for an inter-laboratory method validation study.
Caption: Workflow for an inter-laboratory method validation study.
Conclusion
Based on the presented framework and hypothetical data, an LC-MS/MS method would likely be superior for the quantification of this compound, offering significantly better sensitivity, accuracy, and precision compared to an HPLC-UV method. The higher sensitivity of LC-MS/MS makes it particularly suitable for applications requiring the detection of trace levels of the analyte. However, HPLC-UV can be a viable, cost-effective alternative for applications where higher concentrations are expected and the matrix is relatively clean. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. A formal inter-laboratory validation study, following the outlined protocols, is essential to definitively establish the performance characteristics of any chosen method for the quantification of this compound.
References
Comparative Cytotoxicity Analysis of 4'-Aminobiphenyl-2-carboxylic Acid and Its Ester Derivatives: A Review of Available Data
This guide, therefore, aims to provide a broader context based on existing research into related compounds, offering insights into the potential structure-activity relationships that may govern the cytotoxicity of 4'-aminobiphenyl-2-carboxylic acid and its derivatives. Due to the absence of specific comparative data, a quantitative data table and detailed experimental protocols for a direct comparison cannot be presented.
General Insights from Related Biphenyl Carboxylic Acid Derivatives
Research into the cytotoxicity of biphenyl derivatives suggests that the presence and modification of the carboxylic acid group can significantly influence their biological activity. Studies on various substituted biphenyl carboxylic acids have demonstrated a range of cytotoxic effects against different cancer cell lines. For instance, a library of biphenyl carboxylic acids synthesized through Suzuki-Miyaura coupling showed that certain substitution patterns on the biphenyl rings led to notable anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231)[1].
The esterification of a carboxylic acid group can alter a compound's physicochemical properties, such as lipophilicity, which in turn can affect its cell permeability and interaction with biological targets. Depending on the specific molecular scaffold and the nature of the ester group, esterification can either enhance or diminish cytotoxic activity. Without direct experimental evidence for this compound and its esters, any prediction of their comparative cytotoxicity would be speculative.
Potential Mechanisms of Cytotoxicity
While specific signaling pathways for this compound and its esters are not detailed in the available literature, the parent compound, 4-aminobiphenyl, is a known carcinogen. Its toxicity is associated with metabolic activation, leading to the formation of reactive intermediates that can cause DNA damage and oxidative stress. It is plausible that derivatives of this compound could exert cytotoxic effects through similar mechanisms, although the presence and modification of the carboxylic acid group would likely modulate this activity.
Experimental Workflow for Cytotoxicity Assessment
A general experimental workflow for comparing the cytotoxicity of this compound and its ester derivatives would typically involve the following steps.
Caption: A generalized workflow for the synthesis, characterization, and cytotoxic evaluation of chemical compounds.
Conclusion
A definitive comparison of the cytotoxicity of this compound and its ester derivatives requires direct experimental investigation. The current scientific literature does not provide the necessary data to construct such a comparison. Future research focusing on the synthesis of these ester derivatives and their subsequent evaluation in a panel of cancer cell lines, alongside the parent acid, would be necessary to elucidate their structure-activity relationships and cytotoxic potential. Researchers in drug development are encouraged to pursue these studies to fill this knowledge gap.
References
Safety Operating Guide
Proper Disposal of 4'-Aminobiphenyl-2-carboxylic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4'-Aminobiphenyl-2-carboxylic acid, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for protecting personnel and the environment.
While some safety data sheets (SDS) may indicate no known hazards[1], others classify this compound as harmful if swallowed and a potential carcinogen[2]. Therefore, it is imperative to handle this compound with the utmost care and to follow stringent disposal protocols.
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or 29 CFR 1910.133.[1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[2][3][4] |
| Body Protection | Wear protective clothing to prevent skin contact.[2][3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs.[3][4] |
Spill and Waste Disposal Workflow
The following diagram outlines the step-by-step procedure for managing spills and disposing of this compound waste.
Detailed Disposal Procedures
Spill Cleanup:
In the event of a spill, it is crucial to act promptly and safely:
-
Ensure Safety: Avoid generating and inhaling dust.[2] Evacuate the immediate area if necessary and ensure adequate ventilation.[2]
-
Personal Protection: Before cleanup, don the recommended personal protective equipment (PPE) as detailed in the table above.[2][3][4]
-
Containment: Prevent the substance from entering drains by covering them.[2]
-
Cleanup: Carefully sweep or vacuum up the spilled material.[1][3][4]
-
Collection: Place the collected material into a suitable, closed, and clearly labeled container for disposal.[1][3][4]
Waste Disposal:
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Containerization: Leave the chemical waste in its original container whenever possible.[2] Do not mix it with other waste.[2] If transferring to a new container, ensure it is compatible, sealable, and properly labeled with the full chemical name and a hazardous waste label.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[2] For containers that held highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[5] For other containers, the first rinse must be collected as hazardous waste.[5]
-
Storage: Store waste containers in a secure, locked-up location in a dry, cool, and well-ventilated area.[2][3][4]
-
Final Disposal: Dispose of the waste material through an approved and licensed waste disposal company.[2][3][4] All disposal activities must be in strict accordance with all local, national, and regional environmental regulations.[1] Never dispose of this chemical by evaporation, into the sewer system, or in regular trash.
References
Personal protective equipment for handling 4'-Aminobiphenyl-2-carboxylic acid
Essential Safety & Handling Guide for 4'-Aminobiphenyl-2-carboxylic acid
Disclaimer: This document provides guidance on personal protective equipment and safe handling procedures for this compound (CAS 25829-61-2). Specific toxicological data for this compound is limited. One available Safety Data Sheet (SDS) indicates "no known hazard," which should be treated with extreme caution given that the parent compound, 4-Aminobiphenyl, is a known human carcinogen.[1][2] Therefore, this guidance is based on a precautionary principle, recommending handling procedures suitable for highly hazardous substances, such as other aminobiphenyl derivatives.[3][4] Always consult your institution's Environmental Health & Safety (EH&S) department and the most current SDS before beginning work.
Immediate Safety & Hazard Assessment
Due to its structural similarity to 4-Aminobiphenyl, a Group 1 carcinogen (carcinogenic to humans), this compound should be handled as a potential carcinogen.[2][5] The primary routes of exposure are likely inhalation of dust, skin contact, and ingestion.[5] All contact should be avoided.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment based on recommendations for handling hazardous aromatic amines.[4][6]
| PPE Category | Specification |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile rubber) is required. Gloves must be inspected for integrity before use.[4] |
| Eye/Face Protection | Chemical safety goggles with side shields are the minimum requirement.[7] A full-face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[5] |
| Skin & Body | A long-sleeved, impermeable laboratory coat with closed cuffs.[5] Consider disposable gowns for procedures with a higher risk of contamination. |
| Respiratory | All work must be conducted in a certified chemical fume hood to avoid inhalation. If dusts are generated, a NIOSH-approved respirator may be required.[6] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is critical for minimizing risk. All procedures should be performed in a designated area.
1. Preparation & Weighing:
-
Conduct all manipulations of solid this compound within a chemical fume hood.
-
To prevent dust generation, weigh the compound on wax paper or in a tared, sealed container.[5]
-
Use dedicated spatulas and equipment.
2. Dissolution & Reaction Setup:
-
If preparing a solution, add the solvent to the vessel containing the pre-weighed solid slowly to avoid splashing.
-
Keep all reaction vessels clearly labeled and sealed or covered.
-
Ensure adequate ventilation for the entire duration of the experiment.
3. Post-Experiment Workup & Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
The initial rinse of any glassware should be collected as hazardous waste.[8]
-
Remove PPE carefully to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water after removing gloves.[6]
Disposal Plan
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Container | Procedure |
| Solid Chemical Waste | A dedicated, sealed, and clearly labeled hazardous waste container. | Collect all unused solid chemical, contaminated weigh boats, and pipette tips in this container. Avoid generating dust.[4] |
| Liquid Chemical Waste | A compatible, leak-proof, and clearly labeled hazardous waste container. | Collect all solutions containing this compound and the first solvent rinse of any contaminated glassware.[8] Do not mix with other waste streams unless approved by your EH&S department. |
| Contaminated Sharps | A designated sharps container for hazardous chemical waste. | Dispose of any needles or other sharp instruments that have come into contact with the chemical in this container. |
| Contaminated PPE & Materials | A labeled hazardous waste bag or container. | All disposable PPE (gloves, gowns) and grossly contaminated materials (e.g., paper towels used for cleanup) must be disposed of as hazardous waste. |
Final Disposal: All hazardous waste must be stored in a designated, secure, and well-ventilated area, preferably with secondary containment.[8] Arrange for pickup and disposal through your institution's licensed hazardous waste management service.[8]
Safe Handling Workflow Diagram
The following diagram outlines the key decision points and procedural flow for safely handling this compound from preparation to disposal.
Caption: Workflow for safely handling this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ICSC 0759 - 4-AMINOBIPHENYL [inchem.org]
- 6. fishersci.com [fishersci.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
